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Foundational

An In-depth Technical Guide to the NMR Spectrum Analysis and Interpretation of Procyanidin B1-d3

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Procyanidin B1, a dimeric proanthocyanidin abundant in various plant sources, is of significant interes...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Procyanidin B1, a dimeric proanthocyanidin abundant in various plant sources, is of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and potential anticancer properties.[1][2][3] The use of isotopically labeled internal standards is paramount for accurate quantification in complex biological matrices. This guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Procyanidin B1 and its deuterated analog, Procyanidin B1-d3. We will delve into the structural elucidation of Procyanidin B1 using one-dimensional (1D) and two-dimensional (2D) NMR techniques and then extrapolate this understanding to interpret the spectrum of Procyanidin B1-d3. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols.

Introduction: The Significance of Procyanidin B1 and the Role of Deuterated Analogs

Procyanidin B1 is a flavonoid, specifically a biflavonoid, formed from two flavan-3-ol units, (-)-epicatechin and (+)-catechin, linked by a C4-C8 bond.[4] Its diverse biological activities make it a promising candidate for therapeutic development.[2][3][5] However, to accurately assess its pharmacokinetic and pharmacodynamic properties, robust analytical methods are essential.

Quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) benefits immensely from the use of stable isotope-labeled internal standards.[6][7][8] Deuterated internal standards, such as Procyanidin B1-d3, are ideal as they share nearly identical chemical and physical properties with the analyte, co-eluting in chromatography and exhibiting similar ionization efficiency in mass spectrometry.[6][7] In NMR, the deuterated analog provides a distinct signal or, more commonly, results in the disappearance of a proton signal, allowing for unambiguous identification and quantification.[9][10][11]

For the purpose of this guide, we will assume that "d3" refers to the deuteration of three protons in one of the aromatic B-rings, specifically at the 2', 5', and 6' positions of the upper (-)-epicatechin unit. This is a chemically plausible scenario for a custom synthesis of a deuterated standard.

Foundational Principles of NMR Spectroscopy for Flavonoid Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like flavonoids.[12][13] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[12] Key NMR parameters used in structural analysis include:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus.[12]

  • Spin-Spin Coupling (J-coupling): The interaction between neighboring nuclei, which causes splitting of NMR signals and provides information about the connectivity of atoms.[12]

  • Integration: The area under an NMR signal, which is proportional to the number of nuclei giving rise to the signal.[14]

For complex molecules like Procyanidin B1, 2D NMR experiments are indispensable for unambiguous signal assignment.[15][16] These include:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings.[17]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.[17]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining stereochemistry and conformation.[15]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A well-defined experimental protocol is critical for obtaining high-quality NMR data.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which Procyanidin B1-d3 is readily soluble. Common choices for flavonoids include methanol-d4 (CD₃OD), acetone-d6, and DMSO-d6.[18][19][20] For this guide, we will consider methanol-d4.

  • Sample Concentration: Dissolve 5-10 mg of Procyanidin B1-d3 in approximately 0.6 mL of the deuterated solvent.[18]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following is a typical set of experiments for structural elucidation:

  • ¹H NMR: A standard 1D proton spectrum to get an overview of the proton signals.

  • ¹³C NMR: A standard 1D carbon spectrum to identify the carbon framework.

  • 2D COSY: To establish proton-proton connectivities.

  • 2D HSQC: To assign protons to their directly attached carbons.

  • 2D HMBC: To identify long-range proton-carbon correlations, which are key for connecting different structural fragments.

  • 2D NOESY or ROESY: To determine the relative stereochemistry and conformation.

NMR Spectrum Analysis of Procyanidin B1

Before interpreting the spectrum of the deuterated analog, a thorough understanding of the non-deuterated Procyanidin B1 spectrum is essential. The numbering scheme for Procyanidin B1 is provided below.

Diagram: Procyanidin B1 Structure and Numbering

procyanidin_b1 cluster_epicatechin (-)-Epicatechin (Upper Unit) cluster_catechin (+)-Catechin (Lower Unit) C2 C2 O1 O1 C2->O1 C1' C1' C2->C1' C3 C3 C3->C2 C4 C4 C4->C3 C8'' C8'' C4->C8'' C4-C8'' link C8a C8a O1->C8a C4a C4a C4a->C4 C4a->C8a C5 C5 C5->C4a C6 C6 C6->C5 C7 C7 C7->C6 C8 C8 C8->C7 C8a->C8 C2' C2' C1'->C2' C6' C6' C1'->C6' C3' C3' C2'->C3' C4' C4' C3'->C4' C5' C5' C4'->C5' C5'->C6' C2'' C2'' O1'' O1'' C2''->O1'' C1''' C1''' C2''->C1''' C3'' C3'' C3''->C2'' C4'' C4'' C4''->C3'' C8a'' C8a'' O1''->C8a'' C4a'' C4a'' C4a''->C4'' C4a''->C8a'' C5'' C5'' C5''->C4a'' C6'' C6'' C6''->C5'' C7'' C7'' C7''->C6'' C8''->C7'' C8a''->C8'' C2''' C2''' C1'''->C2''' C6''' C6''' C1'''->C6''' C3''' C3''' C2'''->C3''' C4''' C4''' C3'''->C4''' C5''' C5''' C4'''->C5''' C5'''->C6'''

Caption: Structure and IUPAC numbering of Procyanidin B1.

¹H NMR Spectrum of Procyanidin B1

The ¹H NMR spectrum of Procyanidin B1 is complex due to the presence of two flavonoid units and conformational isomers.[15][21] The signals can be broadly divided into aromatic and aliphatic regions.

  • Aromatic Region (δ 5.5-7.5 ppm): This region contains signals from the protons on the A, B, E, and F rings. The protons on the B and E rings (catechol moieties) typically appear as an ABX spin system. The protons on the A and D rings (resorcinol or phloroglucinol moieties) often appear as meta-coupled doublets or singlets.

  • Aliphatic Region (δ 2.5-5.5 ppm): This region contains the signals from the protons of the C and F rings (the heterocyclic rings). These include the H-2, H-3, and H-4 protons. The coupling constants between these protons are diagnostic of the relative stereochemistry of the flavan-3-ol units.[21]

Table 1: Typical ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Procyanidin B1 in Methanol-d4

ProtonUpper Unit (Epicatechin)Lower Unit (Catechin)
H-2~5.0 ppm (br s)~4.8 ppm (d, J ≈ 8 Hz)
H-3~4.2 ppm (m)~4.0 ppm (m)
H-4~4.7 ppm (br s)~2.9 ppm (dd) & ~2.6 ppm (dd)
H-6~6.0 ppm (d, J ≈ 2.5 Hz)~5.9 ppm (s)
H-8-~6.1 ppm (s)
H-2'~7.1 ppm (d, J ≈ 2 Hz)~6.9 ppm (d, J ≈ 2 Hz)
H-5'~6.8 ppm (d, J ≈ 8 Hz)~6.7 ppm (d, J ≈ 8 Hz)
H-6'~7.0 ppm (dd, J ≈ 8, 2 Hz)~6.8 ppm (dd, J ≈ 8, 2 Hz)

Note: These are approximate values and can vary with solvent and temperature.[19][20][21]

¹³C NMR Spectrum of Procyanidin B1

The ¹³C NMR spectrum provides information about the carbon skeleton. With the aid of HSQC and HMBC, each carbon signal can be assigned.

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for Procyanidin B1 in Methanol-d4

CarbonUpper Unit (Epicatechin)Lower Unit (Catechin)
C-2~80 ppm~83 ppm
C-3~68 ppm~73 ppm
C-4~38 ppm~29 ppm
C-4a~100 ppm~107 ppm
C-5~157 ppm~158 ppm
C-6~97 ppm~96 ppm
C-7~157 ppm~157 ppm
C-8~107 ppm~100 ppm
C-8a~155 ppm~155 ppm
C-1'~132 ppm~132 ppm
C-2'~115 ppm~116 ppm
C-3'~146 ppm~146 ppm
C-4'~146 ppm~146 ppm
C-5'~116 ppm~115 ppm
C-6'~120 ppm~119 ppm

Note: These are approximate values.[4][22]

2D NMR for Structural Confirmation
  • COSY: Will show correlations between H-2 and H-3, H-3 and H-4 in the catechin unit, and within the aromatic spin systems (e.g., H-5' with H-6').

  • HSQC: Allows for the direct assignment of each proton to its corresponding carbon.

  • HMBC: Is crucial for confirming the linkage between the two flavonoid units. A key correlation will be observed between H-4 of the upper epicatechin unit and C-8'' of the lower catechin unit, confirming the C4-C8'' linkage.[15][16]

Diagram: Key HMBC Correlations in Procyanidin B1

hmbc_correlations cluster_upper Upper Unit cluster_lower Lower Unit H4 H-4 C3 C-3 H4->C3 ²J C4a C-4a H4->C4a ³J C5 C-5 H4->C5 ³J C8_lower C-8'' H4->C8_lower ³J C7_lower C-7'' H4->C7_lower ⁴J (weak) C8a_lower C-8a'' H4->C8a_lower ⁴J (weak)

Caption: Key HMBC correlations from H-4 of the upper unit.

Interpreting the NMR Spectrum of Procyanidin B1-d3

The introduction of deuterium at specific positions will lead to predictable changes in the NMR spectra. Based on our assumption of deuteration at the C-2', C-5', and C-6' positions of the upper epicatechin unit:

Changes in the ¹H NMR Spectrum
  • Disappearance of Signals: The most significant change will be the complete disappearance of the proton signals corresponding to H-2', H-5', and H-6' of the upper unit.

  • Simplification of Coupling Patterns: The remaining aromatic protons on the B-ring of the upper unit will now appear as singlets, as their coupling partners have been replaced by deuterium.

  • No Other Significant Changes: The rest of the ¹H NMR spectrum, including the signals from the lower catechin unit and the aliphatic protons of the upper unit, should remain largely unchanged.

Changes in the ¹³C NMR Spectrum
  • Signal Broadening and Reduced Intensity: The carbon signals for C-2', C-5', and C-6' of the upper unit will be broadened and significantly reduced in intensity in a standard ¹³C{¹H} experiment due to the coupling to deuterium (a quadrupolar nucleus) and the lack of Nuclear Overhauser Enhancement (NOE) from the attached protons.

  • Isotopic Shift: A small upfield shift (typically 0.1-0.5 ppm) may be observed for the deuterated carbons and adjacent carbons.

  • Splitting in a ¹³C{¹H}-decoupled spectrum: In a proton-decoupled ¹³C spectrum, the signals for C-2', C-5', and C-6' may appear as triplets due to ¹J(C,D) coupling.

Impact on 2D NMR Spectra
  • HSQC: The cross-peaks corresponding to H-2'/C-2', H-5'/C-5', and H-6'/C-6' of the upper unit will be absent.

  • COSY: The correlations involving the deuterated protons will disappear.

  • HMBC: The long-range correlations from the deuterated protons (H-2', H-5', H-6') will be absent. However, correlations to the deuterated carbons (C-2', C-5', C-6') from other protons may still be observable, albeit weaker.

Application in Quantitative NMR (qNMR)

Procyanidin B1-d3 is an excellent internal standard for qNMR.[9][10][11] The purity or concentration of a Procyanidin B1 sample can be determined using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

  • "analyte" refers to Procyanidin B1

  • "std" refers to Procyanidin B1-d3

A well-resolved signal from the analyte (e.g., H-6 of the upper unit) and a signal from the internal standard (e.g., H-6'' of the lower unit, which is present in both) can be used for quantification. The key is to choose signals that are free from overlap with other signals.

Diagram: qNMR Workflow

qnmr_workflow A Accurate Weighing of Analyte and Procyanidin B1-d3 Standard B Complete Dissolution in Deuterated Solvent A->B C Acquisition of High-Quality 1H NMR Spectrum B->C D Selection of Non-overlapping, Well-resolved Signals C->D E Integration of Analyte and Standard Signals D->E F Calculation of Purity/Concentration E->F

Caption: A typical workflow for quantitative NMR (qNMR) analysis.

Conclusion

The NMR spectral analysis of Procyanidin B1-d3, when approached systematically, provides a wealth of structural and quantitative information. By first understanding the detailed NMR signature of the non-deuterated Procyanidin B1 through a combination of 1D and 2D NMR techniques, the interpretation of the deuterated analog's spectrum becomes straightforward. The predictable disappearance of proton signals and alterations in the carbon spectrum at the sites of deuteration serve as a powerful confirmation of the isotopic labeling. This in-depth understanding is crucial for researchers and drug development professionals who rely on isotopically labeled standards for accurate quantification and metabolic studies of this promising natural product.

References

  • A Technical Guide to the Discovery and Characterization of New Flavonoids - Benchchem. (n.d.).
  • Application Note and Protocol for Quantitative NMR (qNMR) using DMSO-d6 - Benchchem. (n.d.).
  • Mabry, T. J., Kagan, J., & Rosler, H. (n.d.). Nuclear Magnetic Resonance Analysis of Flavonoids.
  • Watson, A., et al. (2018). NMR solution structures and MD-simulation of procyanidin B1, B2, and C1. Arkivoc, 2018(iii), 279-301.
  • NP-MRD. (2022, May 30). Showing NP-Card for Procyanidin B1 (NP0136957).
  • Creative Biostructure. (2025, July 1). NMR for Studying Plant-Based Compounds.
  • Benchchem. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.).
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • AptoChem. (2008). Deuterated internal standards and bioanalysis.
  • ResearchGate. (n.d.). 13C (150 MHz) NMR data of (–)-epicatechin, procyanidin A1, A2, B1, B2, and C1 in CD3OD.
  • PubChem. (n.d.). Procyanidin B1.
  • Karon, M., et al. (2021).
  • Spraul, M., et al. (2021). NMR Chemical Shifts of Common Flavonoids. Magnetic Resonance in Chemistry, 59(10), 993-1006.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • FUJIFILM Wako. (n.d.). Quantitative NMR (qNMR).
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • Shulpina, L. S., et al. (2020). Fast screening of some flavonoids content in raw plant materials: opportunities of 1H NMR spectroscopy. IOP Conference Series: Earth and Environmental Science, 548, 022067.
  • Weber, M., et al. (2016). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and Bioanalytical Chemistry, 408(25), 7095-7107.
  • Esatbeyoglu, T., et al. (2011). Structure Elucidation of Procyanidin Oligomers by Low-Temperature 1 H NMR Spectroscopy. Journal of Agricultural and Food Chemistry, 59(1), 62-69.
  • Spraul, M., et al. (2021). NMR Chemical Shifts of Common Flavonoids. ResearchGate.
  • ChemBK. (2024, April 10). Procyanidin B1.
  • Gu, L., et al. (2013). A review of procyanidin: updates on current bioactivities and potential health benefits. Food & Function, 4(11), 1604-1616.
  • Watson, A., et al. (2018). NMR solution structures and MD-simulation of procyanidin B1, B2, and C1. ResearchGate.
  • De Bruyne, T., et al. (1999). Procyanidins from Adansonia digitata. Pharmaceutical Biology, 37(4), 299-304.
  • Benchchem. (n.d.). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
  • ResearchGate. (n.d.). ¹H NMR spectra of (a) PPC, (b) OPC, (c) proanthocyanidin B1 and (d) catechin.
  • IntechOpen. (2017, August 23). Isolation and Structure Characterization of Flavonoids.
  • Wang, Y., et al. (2022).
  • Chen, Y., et al. (2021). A Review of Procyanidin: Updates on Current Bioactivities and Potential Health Benefits. Nutrients, 13(11), 3825.
  • Li, Y., et al. (2022). Natural product procyanidin B1 as an antitumor drug for effective therapy of colon cancer. Oncology Reports, 47(5), 1-12.
  • Li, S., et al. (2020). Advances in Biosynthesis and Biological Functions of Proanthocyanidins in Horticultural Plants. International Journal of Molecular Sciences, 21(23), 9130.
  • Köhler, N., et al. (2010). Preparation of Dimeric Procyanidins B1, B2, B5, and B7 from a Polymeric Procyanidin Fraction of Black Chokeberry (Aronia melanocarpa). Journal of Agricultural and Food Chemistry, 58(7), 4216-4223.
  • Bar-David, E., et al. (2019).
  • ResearchGate. (n.d.). 1 H-NMR spectrum of EC (A), B2 (B) and mixed proanthocyanidins of root (C) in acetone-d 6 /D 2 O.
  • Science.gov. (n.d.). cosy hsqc hmbc: Topics.
  • ResearchGate. (2025, October 26). A 3D structural and conformational study of procyanidin dimers in water and hydro-alcoholic media as viewed by NMR and molecular modeling.
  • ResearchGate. (n.d.). 13C-NMR spectrum of catechins and proanthocyanidins from leaf (A) and....

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Exploratory

Physicochemical Properties and Analytical Applications of Procyanidin B1-d3 Reference Standards

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Procyanidin B1 is a naturally occurring B-type proanthocyanidin dimer (epicate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Procyanidin B1 is a naturally occurring B-type proanthocyanidin dimer (epicatechin-(4β→8)-catechin) renowned for its potent anti-inflammatory and antioxidant properties. However, its accurate quantification in complex biological and food matrices is historically plagued by matrix-induced ion suppression and oxidative degradation during sample preparation. The introduction of Procyanidin B1-d3 , a stable isotope-labeled internal standard (SIL-IS), fundamentally resolves these analytical bottlenecks. This whitepaper details the physicochemical properties, mechanistic causality of isotope dilution, and field-proven LC-MS/MS protocols for utilizing Procyanidin B1-d3 in rigorous analytical workflows.

Physicochemical Profile: Unlabeled vs. Deuterated Standards

Procyanidin B1-d3 is synthesized by incorporating three deuterium atoms into the stable aromatic framework of the procyanidin molecule. This isotopic enrichment yields a mass shift of +3 Da.

Mechanistic Insight: Why a +3 Da shift? The natural isotopic envelope of unlabeled Procyanidin B1 (C₃₀H₂₆O₁₂) contains a significant M+1 and M+2 contribution due to its 30 carbon atoms. A +3 Da shift ensures that the precursor ion of the internal standard (m/z 580) experiences negligible cross-talk from the natural isotopic abundance of the endogenous analyte (m/z 577), ensuring absolute quantitative fidelity.

Table 1: Physicochemical Properties Comparison
PropertyProcyanidin B1 (Unlabeled)Procyanidin B1-d3 (SIL-IS)
IUPAC Name epicatechin-(4β→8)-catechinepicatechin-(4β→8)-catechin-d3
CAS Number 20315-25-7478518-93-3
Molecular Formula C₃₀H₂₆O₁₂C₃₀H₂₃D₃O₁₂
Molecular Weight 578.52 g/mol 581.54 g/mol
Exact Mass 578.1424581.1613
Melting Point 231–232 °C~231–232 °C
LogP 0.300.30
Solubility Methanol, Ethanol, DMSOMethanol, Ethanol, DMSO

Data supported by 1[1] and 2[2].

Mechanistic Causality in Isotope Dilution Mass Spectrometry (IDMS)

When extracting polyphenols from complex matrices (e.g., plasma, grape seeds, or cocoa), co-eluting matrix components severely suppress or enhance the ionization efficiency in the electrospray ionization (ESI) source.

By spiking the sample with Procyanidin B1-d3 prior to extraction, the SIL-IS acts as a self-validating system. Because the deuterated standard shares the exact physicochemical properties (solubility, pKa, and chromatographic retention time) as the target analyte, any analyte lost to oxidation, incomplete extraction, or matrix suppression is proportionally mirrored by the SIL-IS. The final quantification relies on the ratio of the analyte to the IS, effectively canceling out these variables.

Workflow N1 1. Sample Preparation (Complex Matrix) N2 2. Isotope Spiking (Add Procyanidin B1-d3) N1->N2 N3 3. Solid-Liquid Extraction (70% Acetone / Acidified MeOH) N2->N3 N4 4. Antioxidant Protection (Add 5 g/L Ascorbic Acid) N3->N4 N5 5. UPLC Separation (C18 Column, Acidic Gradient) N4->N5 N6 6. ESI-MS/MS Detection (Negative Mode MRM) N5->N6 N7 7. Data Quantification (Isotope Dilution Analysis) N6->N7

Fig 1. Isotope dilution LC-MS/MS workflow using Procyanidin B1-d3.

Optimized Experimental Protocol: Extraction and LC-MS/MS

The following step-by-step methodology is engineered to maximize recovery and prevent the degradation of B-type proanthocyanidins.

Phase 1: Solid-Liquid Extraction
  • Internal Standard Spiking: Weigh 50 mg of the biological sample and immediately spike with a known concentration (e.g., 10 µg/mL) of Procyanidin B1-d3.

  • Solvent Addition: Add 2 mL of 70% aqueous acetone or 100% Methanol acidified with 1% HCl.

    • Causality: Polymeric flavan-3-ols are highly hydrophilic due to multiple hydroxyl groups. Acidified methanol disrupts hydrogen bonding with plant cell walls and prevents base-catalyzed epimerization [extraction efficacy supported by 3[3] and 4[4]].

  • Antioxidant Stabilization: Introduce 5 g/L of ascorbic acid to the extraction mixture.

    • Causality: Flavan-3-ols rapidly auto-oxidize into quinones during mechanical agitation. Ascorbic acid acts as a sacrificial reducing agent, preserving the dimer's structural integrity[5].

  • Agitation & Centrifugation: Shake at room temperature for 1 hour, then centrifuge at 1962 rcf for 10 minutes. Collect the supernatant.

Phase 2: UPLC-MS/MS Quantification
  • Chromatographic Separation: Inject 2 µL of the supernatant onto a reversed-phase C18 column. Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Causality: The acidic modifier suppresses the ionization of phenolic hydroxyl groups in the liquid phase, preventing peak tailing and ensuring sharp chromatographic resolution.

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Negative ESI Mode .

    • Causality: The multiple phenolic hydroxyls on the catechin subunits readily lose a proton, yielding a highly stable [M-H]⁻ precursor ion. Negative mode provides vastly superior signal-to-noise ratios compared to positive mode for terminal procyanidin units [sensitivity validated by 6[6]].

Table 2: Optimized MRM Parameters for LC-MS/MS (Negative ESI Mode)
AnalytePrecursor Ion[M-H]⁻ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Procyanidin B1 577.1456.1289.115 - 25
Procyanidin B1-d3 580.1459.1292.115 - 25

Note: The primary transition (m/z 577 → 456) represents the loss of 129 Da via Heterocyclic Ring Fission (HRF), while m/z 289 represents the cleavage into monomeric catechin/epicatechin units[5].

Biological and Pharmacological Relevance

Beyond analytical chemistry, Procyanidin B1 is a potent bioactive molecule utilized extensively in drug discovery. It acts as a targeted anti-inflammatory agent by directly binding to the TLR4/MD-2 heterodimer complex [7].

By competitively occupying this receptor, Procyanidin B1 prevents lipopolysaccharide (LPS) endotoxins from triggering the Toll-like receptor 4 signaling cascade. This inhibition downregulates the phosphorylation of p38 MAPK and prevents NF-κB mRNA expression, ultimately halting the production of pro-inflammatory cytokines like TNF-α[7].

Pathway TLR4 TLR4/MD-2 Complex NFkB NF-κB Activation TLR4->NFkB Signaling Cascade LPS LPS (Endotoxin) LPS->TLR4 Binds ProB1 Procyanidin B1 (Inhibitor) ProB1->TLR4 Blocks Binding Inflam Pro-inflammatory Cytokines NFkB->Inflam Gene Expression

Fig 2. Procyanidin B1 inhibition of the TLR4/MD-2 inflammatory signaling pathway.

In pharmacokinetic (PK) studies evaluating this anti-inflammatory response, the Procyanidin B1-d3 standard is strictly required. It allows researchers to differentiate between the administered pharmacological dose and endogenous procyanidins absorbed from the subject's baseline diet.

Conclusion

The integration of Procyanidin B1-d3 into analytical workflows elevates the quantification of B-type proanthocyanidins from an estimation to an exact science. By utilizing targeted solid-liquid extraction with antioxidant protection, paired with negative-mode IDMS, researchers can entirely bypass the limitations of matrix suppression and analyte degradation. This self-validating protocol is essential for both food chemistry profiling and advanced pharmacokinetic drug development.

References

  • Title: Procyanidin B1 | C30H26O12 | CID 11250133 - PubChem - NIH Source: nih.gov URL: 1

  • Title: Procyanidin B1 Biological Activity and Physical Properties | CAS#:20315-25-7 Source: chemsrc.com URL: 7

  • Title: Procyanidin B1-d3 | TRC-P755822-1MG | Stable Isotope Labelled Source: lgcstandards.com URL: 2

  • Title: Rapid Qualitative and Quantitative Analyses of Proanthocyanidin Oligomers and Polymers by UPLC-MS/MS Source: acs.org URL: 6

  • Title: Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules Source: mdpi.com URL: 4

  • Title: Fast and Simple UPLC–Q-TOF MS Method for Determination of Bitter Flavan-3-ols and Oligomeric Proanthocyanidins Source: semanticscholar.org URL: 5

  • Title: Comprehensive quantification of flavonoids and salicylic acid representative of Salix spp. using microLiquid Chromatography-Trip Source: au.dk URL: 3

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Foundational

An In-depth Technical Guide on the Stability of Procyanidin B1-d3 in Aqueous and Organic Solutions

This guide provides a comprehensive overview of the stability of Procyanidin B1 and its deuterated analog, Procyanidin B1-d3, in various solution environments. It is intended for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the stability of Procyanidin B1 and its deuterated analog, Procyanidin B1-d3, in various solution environments. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work.

Introduction to Procyanidin B1 and its Deuterated Analog

Procyanidin B1 is a naturally occurring dimeric proanthocyanidin composed of an epicatechin and a catechin unit linked by a 4β→8 bond.[1] It is found in a variety of plant sources, including grapes, cinnamon, and peaches.[1] Procyanidin B1 exhibits a range of biological activities, including antioxidant and anti-inflammatory effects.[2][3] The deuterated analog, Procyanidin B1-d3, serves as an invaluable internal standard for quantitative analysis by mass spectrometry, enabling precise and accurate measurements in complex biological matrices. Understanding the stability of both the native and deuterated forms is paramount for reliable experimental outcomes and the development of stable formulations.

Fundamental Principles of Procyanidin B1 Stability

The stability of Procyanidin B1 is intrinsically linked to its chemical structure, which contains multiple phenolic hydroxyl groups susceptible to oxidation and other degradation reactions.[4] The key factors influencing its stability in solution include pH, temperature, light, and the presence of oxygen and metal ions.[5][6][7]

The Critical Role of pH

The pH of the solution is a primary determinant of Procyanidin B1 stability. Procyanidins are generally more stable in acidic conditions and exhibit increased degradation as the pH becomes neutral to alkaline.[5][8]

  • Acidic Conditions (pH < 4): In acidic environments, the phenolic hydroxyl groups are protonated, which reduces their susceptibility to oxidation. However, at very low pH (e.g., 1.5), some degradation can still occur.[4][5] Under acidic conditions, the interflavan bond can be cleaved, leading to the degradation of polymeric procyanidins and the formation of dimeric ones.[9][10]

  • Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases, the phenolic hydroxyl groups deprotonate, forming phenoxide ions that are highly susceptible to oxidation.[11] This leads to rapid degradation and polymerization reactions, often accompanied by a visible browning of the solution.[11] Studies have shown that procyanidins are quite unstable under alkaline conditions.[5]

The Influence of Temperature

Temperature significantly impacts the rate of chemical reactions, and the degradation of Procyanidin B1 is no exception.

  • Low Temperatures (< 4°C): Storage at refrigerated or frozen temperatures is crucial for preserving the integrity of Procyanidin B1 solutions.[12][13] Low temperatures slow down the rates of oxidation and other degradation reactions.[6]

  • Elevated Temperatures (> 25°C): As the temperature increases, the rate of degradation accelerates significantly.[5][14] Thermal degradation can lead to the cleavage of the interflavan bond and other structural modifications.[15][16]

The Impact of Light and Oxygen

Exposure to light and oxygen can induce photo-oxidation and auto-oxidation of the phenolic hydroxyl groups in Procyanidin B1.[5]

  • Light Exposure: UV and visible light can provide the energy to initiate free radical reactions, leading to the degradation of the molecule.[6] Therefore, it is recommended to store Procyanidin B1 and its solutions in light-protected containers.[12][17]

  • Oxygen: The presence of dissolved oxygen in solutions can directly participate in oxidation reactions.[7] Degassing solvents or working under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation.

Stability in Different Solvent Systems

The choice of solvent can significantly influence the stability of Procyanidin B1-d3.

Aqueous Solutions

Aqueous solutions of Procyanidin B1 are particularly susceptible to degradation due to the presence of dissolved oxygen and the potential for pH-dependent hydrolysis and oxidation.[18] For short-term use, it is recommended to prepare fresh aqueous solutions on the day of use.[12] If storage is necessary, it should be at -20°C or -80°C for a limited time, typically up to two weeks.[12][19]

Organic Solutions

Organic solvents, particularly aprotic solvents like DMSO and acetonitrile, can offer a more stable environment for Procyanidin B1-d3 compared to aqueous solutions.

  • DMSO (Dimethyl Sulfoxide): DMSO is a common solvent for preparing stock solutions of Procyanidin B1.[19] Stock solutions in anhydrous DMSO can be stored at -80°C for up to a year or at -20°C for several weeks.[18][19] It is crucial to use high-purity, anhydrous DMSO to minimize water-related degradation.

  • Acetonitrile and Methanol: These are often used as components of the mobile phase in HPLC and LC-MS analysis. Procyanidin B1 is generally stable in these solvents during the timeframe of a typical chromatographic run. For longer-term storage, solutions in these solvents should be kept at low temperatures.[20]

The following table summarizes the recommended storage conditions for Procyanidin B1-d3.

Solvent SystemStorage TemperatureRecommended DurationKey Considerations
Solid Powder -20°CUp to 3 years[19]Protect from light and moisture.[17]
Aqueous Solutions -20°CUp to 2 weeks[12]Prepare fresh if possible; subject to rapid degradation.
DMSO (anhydrous) -80°CUp to 1 year[19]Aliquot to avoid freeze-thaw cycles.[18]
Acetonitrile/Methanol ≤ 4°CShort-term (days)Primarily for analytical use.

Experimental Protocols for Stability Assessment

A well-designed stability study is essential to understand the degradation profile of Procyanidin B1-d3 under various conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of assessing the stability of a compound. This involves subjecting the compound to harsh conditions to accelerate its degradation.

Protocol for Forced Degradation of Procyanidin B1-d3:

  • Preparation of Stock Solution: Prepare a stock solution of Procyanidin B1-d3 in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide. Incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber).

  • Time-Point Sampling: At regular intervals, withdraw samples from each stress condition.

  • Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to quantify the remaining Procyanidin B1-d3 and identify any degradation products.[12]

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to determine the shelf-life of the compound.

Protocol for Long-Term Stability of Procyanidin B1-d3 Solutions:

  • Prepare Solutions: Prepare solutions of Procyanidin B1-d3 in the desired aqueous and organic solvents at the intended storage concentration.

  • Storage: Store the solutions under the specified conditions (e.g., -20°C, 4°C, and room temperature), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), analyze the stored samples for the concentration of Procyanidin B1-d3 using a validated analytical method.

Degradation Pathways and Products

The degradation of Procyanidin B1 can proceed through several pathways, leading to a variety of products.

Oxidation

Oxidation is a major degradation pathway for procyanidins.[21] It can be initiated by oxygen, free radicals, or enzymes.[22] The phenolic hydroxyl groups are oxidized to form quinones, which can then undergo further reactions, including polymerization, leading to the formation of brown-colored products.[22] Under certain oxidative conditions, B-type procyanidins can be converted to A-type procyanidins.[23][24]

Depolymerization and Epimerization

Under acidic conditions, the interflavan bond of procyanidins can be cleaved, leading to depolymerization.[9][10] This can result in the formation of the constituent monomeric units, catechin and epicatechin.[25] Epimerization, the change in the stereochemistry at a single chiral center, can also occur under certain conditions.[26]

DegradationPathways Procyanidin_B1 Procyanidin B1 Oxidation Oxidation (O2, Light, Metal Ions) Procyanidin_B1->Oxidation Depolymerization Depolymerization (Acidic pH, Heat) Procyanidin_B1->Depolymerization Epimerization Epimerization Procyanidin_B1->Epimerization Quinones Quinones Oxidation->Quinones A_Type_Procyanidins A-Type Procyanidins Oxidation->A_Type_Procyanidins Monomers Catechin & Epicatechin Depolymerization->Monomers Isomers Isomers Epimerization->Isomers Polymeric_Products Polymeric Products (Brown Pigments) Quinones->Polymeric_Products AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Preparation Prepare Procyanidin B1-d3 Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Preparation->Stress Sampling Collect Samples at Time Points Stress->Sampling HPLC HPLC Separation (Reversed-Phase C18) Sampling->HPLC Detection Detection (UV @ 280nm or MS/MS) HPLC->Detection Quantification Quantify Remaining Parent Compound Detection->Quantification Identification Identify Degradation Products Detection->Identification Kinetics Determine Degradation Kinetics Quantification->Kinetics Identification->Kinetics

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Exploratory

Engineering the Pharmacokinetics of Proanthocyanidins via Strategic Deuteration

A Technical Whitepaper on the ADME Profiling and Synthesis of Stable-Isotope Labeled Flavan-3-ols Executive Summary & Mechanistic Rationale Proanthocyanidins (PACs), oligomeric complexes of flavan-3-ols (e.g., epicatechi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on the ADME Profiling and Synthesis of Stable-Isotope Labeled Flavan-3-ols

Executive Summary & Mechanistic Rationale

Proanthocyanidins (PACs), oligomeric complexes of flavan-3-ols (e.g., epicatechin and catechin), exhibit profound antioxidant, anti-inflammatory, and metabolic regulatory properties. However, their clinical translation is severely bottlenecked by complex pharmacokinetics (PK). Native PACs are characterized by poor systemic bioavailability, rapid Phase II conjugation (glucuronidation, sulfation), and extensive catabolism by the colonic microbiome into smaller phenolic acids and valerolactones[1]. Furthermore, quantifying true absorption is analytically confounded by high endogenous and dietary background levels of these ubiquitous plant metabolites.

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I advocate for the strategic application of deuterium labeling to overcome these hurdles. By replacing specific protium (hydrogen-1) atoms with deuterium (hydrogen-2) at metabolic "soft spots," we achieve two critical pharmacological objectives:

  • Absolute Isotopic Tracing: Deuteration introduces a predictable mass shift (e.g., +1 to +3 Da per monomeric unit), allowing liquid chromatography-tandem mass spectrometry (LC-MS/MS) to unequivocally differentiate the administered drug from dietary background without the safety hazards and regulatory burdens of radiocarbon ( 14C ) labeling[2].

  • The Deuterium Kinetic Isotope Effect (DKIE): Because the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the C-H bond, it is approximately 6 to 10 times more stable[3]. If the cleavage of this specific bond is the rate-limiting step in a cytochrome P450 (CYP450) oxidation or microbial retro-Diels-Alder cleavage pathway, deuteration significantly attenuates the metabolic rate, thereby extending the plasma half-life ( t1/2​ ) and increasing systemic exposure ( AUC )[4].

Pharmacological Properties & ADME Profiling

The pharmacological behavior of deuterated proanthocyanidins (D-PACs) diverges from their native counterparts primarily in their metabolic stability and analytical detectability.

Absorption and Distribution

While proanthocyanidin dimers (e.g., Procyanidin B2) are rapidly absorbed into human plasma (often reaching Tmax​ within 30 minutes), their maximum concentration ( Cmax​ ) remains critically low (e.g., ~41 nM)[1]. Deuteration does not inherently alter the lipophilicity or passive permeability of the PAC oligomers, meaning intestinal absorption rates remain isosteric to native compounds. However, the apparent absorption measured in PK studies is highly accurate because the mass spectrometer can filter out isobaric interferences from endogenous polyphenols using specific Multiple Reaction Monitoring (MRM) transitions[5].

Metabolism: Bypassing the Microbiome and Hepatic Clearance

PACs undergo extensive biotransformation. In the liver, they are rapidly conjugated. In the colon, species such as Eubacterium oxidoreducens initiate A-ring cleavage[1]. By strategically deuterating the A-ring (e.g., at the C6 and C8 positions of the epicatechin monomer), the DKIE impedes the initial hydroxylation required for ring fission[6]. This shifts the metabolic flux, potentially reducing the formation of transient toxic intermediates and increasing the proportion of intact oligomers available for enterohepatic recirculation.

Quantitative ADME Comparison

The following table synthesizes the pharmacological divergence between native and deuterated flavan-3-ol frameworks based on established DKIE principles[3][7].

Pharmacokinetic ParameterNative Proanthocyanidins (H-PACs)Deuterated Proanthocyanidins (D-PACs)Mechanistic Causality for Variance
Analytical Baseline (LC-MS/MS) High noise (dietary/endogenous overlap)Zero background noiseMass shift ( m/z + n Da) isolates the synthetic analyte from natural isobaric interferences.
Metabolic Clearance ( CLint​ ) Rapid (High CYP450 & microbial turnover)Attenuated (Position-dependent)Lower zero-point energy of C-D bonds increases the activation energy required for oxidative cleavage.
Systemic Half-Life ( t1/2​ ) Short (1-3 hours for dimers)Prolonged (Estimated 1.5x - 2x increase)Slower rate of Phase I oxidation and microbial retro-Diels-Alder cleavage.
Metabolite Profile High levels of valerolactonesShifted ratio (More intact parent/conjugates)Metabolic switching; blocked pathways force the molecule into alternative, often safer, clearance routes.

Visualizing the Systems

To fully grasp the lifecycle of D-PACs from synthesis to clearance, we must map the logical relationships of their production and metabolic fate.

Biosynthesis A Deuterated Precursors (D2O, D-Glycerol) B Recombinant E. coli (ANS & 3GT Expression) A->B Metabolic Incorporation C Deuterated Monomers (e.g., D-Epicatechin) B->C Biosynthesis & Extraction D Microreactor Oligomerization (Flow Chemistry) C->D Controlled Coupling E Deuterated Proanthocyanidins (D-PACs) D->E Purification (Prep-HPLC)

Caption: Workflow for the biosynthesis and microfluidic assembly of deuterated proanthocyanidins.

Metabolism Parent Deuterated PACs (Stable C-D Bonds) CYP Hepatic CYP450 Oxidation Parent->CYP Slower rate (KIE) Microbiome Colonic Microbiota (Ring Cleavage) Parent->Microbiome Unabsorbed fraction Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Parent->Phase2 Rapid hepatic/intestinal Metab1 Attenuated Oxidative Metabolites (DKIE) CYP->Metab1 Metab2 Deuterated Valerolactones & Phenolic Acids Microbiome->Metab2 Metab3 D-PAC Conjugates (Systemic Circulation) Phase2->Metab3

Caption: Metabolic fate of deuterated proanthocyanidins highlighting the Kinetic Isotope Effect.

Self-Validating Experimental Methodologies

To ensure scientific integrity, protocols must not rely on assumption; they must contain internal quality control (QC) gates. Below are the definitive methodologies for synthesizing deuterated flavan-3-ol building blocks and subsequently tracking them in vivo.

Protocol A: Microreactor-Based Synthesis of Deuterated Epicatechin

Traditional batch deuteration of polyphenols often results in degradation due to prolonged exposure to harsh conditions. We utilize a continuous-flow microreactor approach to achieve precise residence times, ensuring high isotopic purity while preserving the fragile flavan-3-ol core[8].

Causality of Design: We utilize a two-step halogen-deuterium exchange. Direct H-D exchange is kinetically unfavorable under mild conditions. By first iodinating the target sites (C6 and C8), we create a highly reactive intermediate. The subsequent nucleophilic substitution with a deuterated acid is rapid and regioselective.

  • Step 1: Regioselective Iodination

    • Prepare a 0.1 M solution of (-)-epicatechin and a 0.1 M solution of N-iodosuccinimide (NIS) in anhydrous methanol.

    • Pump both solutions into a T-shaped microreactor (internal diameter 150 µm) using precision syringe pumps at a flow rate of 10 µL/min at 25°C.

    • QC Gate 1: Collect the effluent and analyze via LC-MS. Confirm the presence of the 6-iodoepicatechin intermediate (target m/z 417).

  • Step 2: Halogen-Deuterium Exchange

    • Mix the concentrated 6-iodoepicatechin intermediate with trifluoroacetic acid-d (TFA-d) in a 1:2 molar ratio.

    • Process through the microreactor under identical flow conditions (10 µL/min, 25°C).

    • Concentrate the product under reduced pressure to yield a crude purple/brown oil.

  • Step 3: Self-Validation & Purification

    • QC Gate 2 (Isotopic Purity): Perform 1H -NMR. The successful exchange is validated by the disappearance of the aromatic proton peak at 6.25 ppm.

    • Perform LC-MS/MS. Validate the mass shift from native epicatechin ( m/z 290) to deuterated epicatechin ( m/z 292 or 293, depending on mono/di-substitution)[8].

Protocol B: In Vivo Pharmacokinetic Tracking via LC-ESI-QQQ-MS

Once D-PACs (synthesized from the D-epicatechin monomers) are obtained, they are utilized to map absolute bioavailability.

Causality of Design: Native PACs require extensive baseline subtraction from control animals due to dietary intake. D-PACs act as their own internal standard against the biological matrix, allowing for absolute quantification of the absorbed fraction and its Phase II conjugates.

  • Step 1: Dosing and Matrix Collection

    • Fast rodent models (e.g., Sprague-Dawley rats) for 12 hours to normalize baseline gastrointestinal transit.

    • Administer D-PACs via oral gavage (e.g., 50 mg/kg suspended in 0.5% carboxymethyl cellulose).

    • Collect whole blood via tail vein bleeds at predefined intervals (0.25, 0.5, 1, 2, 4, 8, 12, 24 h) into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Step 2: Sample Preparation (Solid-Phase Extraction)

    • Acidify 100 µL of plasma with 10 µL of 2% formic acid to disrupt protein binding.

    • Load onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol in water; elute with 100% methanol.

    • Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 50 µL of initial mobile phase.

  • Step 3: LC-MS/MS Quantification

    • Inject 5 µL onto a reversed-phase C18 column interfaced with a Triple Quadrupole (QQQ) mass spectrometer operating in negative Electrospray Ionization (ESI-) mode.

    • QC Gate 3 (MRM Specificity): Monitor the specific MRM transitions for the deuterated parent (e.g., [M−H]− m/z 581 291 for a deuterated dimer) and its deuterated valerolactone metabolites.

    • Calculate PK parameters ( Cmax​ , AUC0−t​ , t1/2​ ) using non-compartmental analysis. The absence of signal in the pre-dose (t=0) samples validates the absolute specificity of the isotopic tracer.

References

  • Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design Cambridge Isotope Labor
  • Full article: A Primer of Deuterium in Drug Design Taylor & Francis Online
  • The kinetic isotope effect in the search for deuterated drugs ResearchG
  • Production of Deuterium Labelled (-)
  • Procyanidin B2 catabolism by human fecal microflora: Partial characterization of 'dimeric' intermediates ResearchG
  • RP-HPLC–ESI–QTOF/MS2 based strategy for the comprehensive metabolite profiling of Sclerocarya birrea (marula)
  • Production of Deuterated Cyanidin 3-O-Glucoside from Recombinant Escherichia coli PMC - NIH
  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions PMC - NIH

Sources

Foundational

An In-depth Technical Guide to the Degradation Pathways of Procyanidin B1-d3 under UV Light Exposure

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Procyanidin B1, a dimeric flavan-3-ol, is a subject of intense research due to its potent antioxi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Procyanidin B1, a dimeric flavan-3-ol, is a subject of intense research due to its potent antioxidant and various health-promoting properties. However, its susceptibility to degradation under environmental stressors such as ultraviolet (UV) radiation presents a significant challenge in the development of stable formulations for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the potential degradation pathways of Procyanidin B1-d3 upon exposure to UV light. The inclusion of a deuterated internal standard (d3) is pivotal for accurate quantification in degradation studies, though its degradation pathways are considered analogous to the non-deuterated form. This document delineates the primary photochemical reactions, including photo-oxidation, interflavan bond cleavage, and subsequent structural transformations. Detailed experimental protocols for conducting photostability studies and analytical methodologies for the identification and quantification of degradation products are also presented.

Introduction to Procyanidin B1 and its Significance

Procyanidin B1 is a B-type proanthocyanidin dimer consisting of an (-)-epicatechin unit linked to a (+)-catechin unit via a C4→C8 bond.[1] These compounds are abundant in various plant sources, including grapes, apples, and cocoa, and are recognized for their strong antioxidant and free-radical scavenging activities.[2] The potential therapeutic applications of procyanidins are vast, ranging from cardiovascular protection to anti-inflammatory and anti-cancer effects. However, the inherent chemical instability of procyanidins, particularly their sensitivity to light, heat, and oxidative conditions, can compromise their efficacy and shelf-life.[3] Understanding the degradation pathways of Procyanidin B1 under UV light is therefore crucial for developing strategies to enhance its stability in various formulations. The use of isotopically labeled standards like Procyanidin B1-d3 is essential for robust analytical method development and validation, enabling precise quantification of the parent compound and its degradation products during stability studies.

Proposed Degradation Pathways of Procyanidin B1 under UV Light

Exposure of Procyanidin B1 to UV radiation is anticipated to initiate a cascade of photochemical reactions, primarily driven by the absorption of UV energy by the flavonoid chromophores.[4] This can lead to the formation of excited states and the generation of reactive oxygen species (ROS), which in turn mediate oxidative degradation. The principal degradation pathways are hypothesized to involve:

Photo-oxidation of the Flavan-3-ol Units

The phenolic hydroxyl groups on the A and B rings of the catechin and epicatechin moieties are susceptible to oxidation. UV light can directly or indirectly, through the action of ROS, lead to the formation of phenoxyl radicals. These radicals can then undergo further reactions to form quinone and semi-quinone structures, which are often colored and can contribute to the browning of procyanidin solutions upon degradation.[5][6]

Cleavage of the Interflavan Bond

The C4-C8 interflavan bond is a key structural feature of B-type procyanidins and is susceptible to cleavage under oxidative stress.[7][8] UV-induced radical species can attack this bond, leading to the depolymerization of Procyanidin B1 into its constituent monomers, (+)-catechin and (-)-epicatechin, as well as other smaller phenolic compounds. This process, known as quinone methide (QM) cleavage, is a well-documented fragmentation pathway for procyanidins in mass spectrometry and can also occur under photolytic conditions.[4]

Isomerization and Epimerization

UV radiation can provide the energy required to induce conformational changes and isomerization in the flavan-3-ol units. This can include the epimerization of (-)-epicatechin to (-)-catechin or (+)-epicatechin, altering the stereochemistry and potentially the biological activity of the resulting compounds.

Formation of A-type Procyanidins

Radical-induced oxidation of B-type procyanidins can lead to the formation of A-type procyanidins, which are characterized by an additional ether linkage between the flavan-3-ol units.[1][7][9] This transformation involves the formation of a C2-O-C7 or C2-O-C5 bond and results in a more rigid and often more stable structure.

A proposed schematic of the primary degradation pathways is illustrated in the following diagram:

G cluster_pathways Primary Degradation Pathways PB1 Procyanidin B1-d3 PhotoOx Photo-oxidized Procyanidin B1 PB1->PhotoOx Photo-oxidation Monomers Catechin & Epicatechin (and their oxidized forms) PB1->Monomers Interflavan Bond Cleavage (Quinone Methide) Isomers Isomers/Epimers of Procyanidin B1 PB1->Isomers Isomerization/ Epimerization Atype A-type Procyanidins PB1->Atype Radical-induced Cyclization UV UV Light (UVA/UVB) ROS Reactive Oxygen Species (ROS) UV->ROS ROS->PB1 attacks FurtherDeg Further Degradation Products (e.g., smaller phenolic acids) PhotoOx->FurtherDeg Monomers->FurtherDeg

Caption: Proposed degradation pathways of Procyanidin B1-d3 under UV light exposure.

Experimental Design for Photostability Studies

A robust experimental design is critical to accurately assess the photodegradation of Procyanidin B1-d3. The following protocol outlines a comprehensive approach based on the International Council for Harmonisation (ICH) guidelines for photostability testing.[10][11]

Materials and Reagents
  • Procyanidin B1-d3 (analytical standard)

  • Procyanidin B1 (non-deuterated standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other suitable mobile phase modifier)

  • Phosphate buffer (for solution studies)

  • Quartz cuvettes or other UV-transparent containers

Sample Preparation
  • Stock Solution: Prepare a stock solution of Procyanidin B1-d3 in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration.

  • Working Solutions: Prepare working solutions from the stock solution for UV exposure. The concentration should be optimized for the analytical method.

  • Control Samples: Prepare identical samples to be kept in the dark at the same temperature to serve as controls.

UV Irradiation Protocol

The following workflow outlines the key steps in a photostability study:

Caption: Experimental workflow for the photostability study of Procyanidin B1-d3.

Analytical Methodology: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the separation, identification, and quantification of Procyanidin B1-d3 and its degradation products due to its high resolution, sensitivity, and specificity.[4][12][13][14]

  • Chromatographic Separation: A reversed-phase C18 or phenyl-hexyl column is typically used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of procyanidins. Multiple Reaction Monitoring (MRM) should be used for quantification of the parent compound and known degradation products. Full scan and product ion scan modes are employed for the identification of unknown degradants.

Table 1: Example UPLC-MS/MS Parameters for Procyanidin B1 Analysis

ParameterValue
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation (e.g., 5-95% B over 10 min)
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40 °C
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode ESI Negative
Capillary Voltage 2.5 - 3.5 kV
Cone Voltage Optimized for parent and fragment ions
Source Temp. 120 - 150 °C
Desolvation Temp. 350 - 500 °C

Identification of Degradation Products

The structural elucidation of degradation products relies on the interpretation of their mass spectral data. The characteristic fragmentation patterns of procyanidins are key to identifying the nature of the degradation.

Table 2: Expected Mass Transitions for Procyanidin B1 and its Potential Degradation Products

CompoundPrecursor Ion (m/z)Product Ions (m/z)Proposed Identity
Procyanidin B1-d3580.16291.08, 428.10, 409.09Parent Compound
Procyanidin B1577.14289.07, 425.09, 407.08Parent Compound
(+)-Catechin / (-)-Epicatechin289.07245.08, 205.05, 139.04Monomeric Units
A-type Procyanidin575.12449.09, 423.09, 287.06Oxidized Dimer
Oxidized Procyanidin B1593.13VariesQuinone/Hydroxylated derivatives

The fragmentation of B-type procyanidins typically involves quinone methide (QM) cleavage of the interflavan bond, resulting in ions corresponding to the monomeric units, as well as retro-Diels-Alder (RDA) and heterocyclic ring fission (HRF) of the flavan-3-ol rings.[4][14]

Data Interpretation and Reporting

The degradation of Procyanidin B1-d3 should be reported as the percentage of the initial concentration remaining at each time point. The formation of degradation products can be expressed as a percentage of the initial parent compound concentration or as an absolute concentration if analytical standards are available. The degradation kinetics (e.g., first-order or second-order) should be determined by plotting the concentration of Procyanidin B1-d3 versus time.

Conclusion and Future Perspectives

The photodegradation of Procyanidin B1-d3 is a complex process involving multiple reaction pathways, including photo-oxidation, interflavan bond cleavage, and isomerization. A thorough understanding of these pathways is essential for the development of stable and effective products containing this bioactive compound. The use of advanced analytical techniques such as UPLC-MS/MS is indispensable for the detailed characterization of the degradation profile. Future research should focus on the development of effective stabilization strategies, such as the use of antioxidants, encapsulation technologies, and light-protective packaging, to preserve the integrity and biological activity of Procyanidin B1 in various applications.

References

  • Eng, E., et al. (2014). Rapid Qualitative and Quantitative Analyses of Proanthocyanidin Oligomers and Polymers by UPLC-MS/MS. Journal of Agricultural and Food Chemistry, 62(15), 3390-3397. [Link]

  • Kelm, M. A., et al. (2020). A Design of Experiments Approach to the Radical-Induced Oxidation of Dimeric C4-C8 Linked B-Type Procyanidins. Molecules, 25(20), 4785. [Link]

  • Neilson, A. P., et al. (2014). Simultaneous UPLC-MS/MS analysis of native catechins and procyanidins and their microbial metabolites in intestinal contents and tissues of male Wistar Furth inbred rats. Journal of Chromatography B, 958, 59-70. [Link]

  • Wang, Y., et al. (2017). Profiling and Distribution of Metabolites of Procyanidin B2 in Mice by UPLC-DAD-ESI-IT-TOF-MSn Technique. Frontiers in Pharmacology, 8, 243. [Link]

  • Grand Ingredients. (n.d.). Botanical Extract Photostability in Skincare. [Link]

  • Kondo, K., et al. (2000). Conversion of procyanidin B-type (catechin dimer) to A-type: evidence for abstraction of C-2 hydrogen in catechin during radical oxidation. Tetrahedron Letters, 41(4), 485-488. [Link]

  • Jorgensen, E. M., et al. (2020). A Design of Experiments Approach to the Radical-Induced Oxidation of Dimeric C4-C8 Linked B-Type Procyanidins. ResearchGate. [Link]

  • Karonen, M., et al. (2021). Characterization of Natural and Alkaline-Oxidized Proanthocyanidins in Plant Extracts by Ultrahigh-Resolution UHPLC-MS/MS. Molecules, 26(7), 1893. [Link]

  • Guyot, S., et al. (2017). Occurrence and Antioxidant Activity of C1 Degradation Products in Cocoa. Molecules, 22(3), 381. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Heigl, D., & Franz, G. (2003). Stability testing on typical flavonoid containing herbal drugs. Pharmazie, 58(12), 881-885. [Link]

  • Heigl, D., & Franz, G. (2003). Stability testing on typical flavonoid containing herbal drugs. Ingenta Connect. [Link]

  • Bedoya-Serna, C. M., et al. (2023). Procyanidins: Structural Properties, Production Methods, and Modern Applications. Polymers, 15(14), 3097. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Wikipedia. (n.d.). B type proanthocyanidin. [Link]

  • Castellan, C. S., et al. (2017). Unveiling structure-activity relationships of proanthocyanidins with dentin collagen. Acta Biomaterialia, 51, 276-286. [Link]

  • de Camargo, A. C., et al. (2022). Optimization of the Acid Cleavage of Proanthocyanidins and Other Polyphenols Extracted from Plant Matrices. Molecules, 28(1), 23. [Link]

  • Yokota, K., et al. (2015). Thiolytic cleavage of highly polymeric proanthocyanidins having a series of heteropolyflavan-3-ols, (+)-catechin/(−) -epicatechins, with doubly linked A-type interflavan linkages and single B-type bonds. Journal of Natural Products, 78(10), 2463-2470. [Link]

  • Kennedy, J. A., & Jones, G. P. (2001). Analysis of Proanthocyanidin Cleavage Products Following Acid-Catalysis in the Presence of Excess Phloroglucinol. Journal of Agricultural and Food Chemistry, 49(4), 1740-1746. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV/Vis Method Development for Procyanidin B1-d3 Standardization

Introduction & Analytical Rationale Procyanidin B1 is a B-type proanthocyanidin dimer consisting of epicatechin and catechin linked via a C4β→C8 bond, widely studied for its antioxidant and chemopreventive properties[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

Procyanidin B1 is a B-type proanthocyanidin dimer consisting of epicatechin and catechin linked via a C4β→C8 bond, widely studied for its antioxidant and chemopreventive properties[1]. In modern pharmacokinetic and nutraceutical bioanalysis, stable isotope-labeled internal standards (SIL-IS), such as Procyanidin B1-d3 , are critical. The addition of three deuterium atoms shifts the mass by +3 Da, allowing independent tracking via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) while maintaining identical physicochemical properties and co-elution with the endogenous analyte. This perfectly corrects for matrix effects and extraction recovery variations.

However, before a SIL-IS can be deployed in an LC-MS/MS workflow, its absolute purity, isotopic enrichment, and exact concentration must be rigorously verified. Mass spectrometry alone cannot provide absolute quantitation without a gravimetric or optical anchor due to variable ionization efficiencies[2]. Therefore, developing a robust HPLC-UV/Vis method is an essential prerequisite step. This application note details the causality-driven method development and self-validating protocol for the quality control and standardization of Procyanidin B1-d3.

Integration S1 Procyanidin B1-d3 (SIL-IS Synthesis) S2 HPLC-UV/Vis (Purity & Conc. Verification) S1->S2 S3 Sample Spiking & Extraction S2->S3 Validated IS S4 LC-MS/MS Analysis (Absolute Quantitation) S3->S4 S5 Matrix Effect Correction & High Accuracy S4->S5

Logical integration of Procyanidin B1-d3 via UV validation into LC-MS workflows.

Method Development: The Causality Behind the Choices

Developing an HPLC-UV/Vis method for polyphenol isotopologues requires addressing specific chromatographic challenges inherent to their structure.

  • Detection Strategy (UV at 280 nm): Because procyanidins lack a cinnamoyl structure, their UV absorbance is dominated by the Band II absorbance of the benzoyl structure (catechol rings). This presents a distinct wavelength maximum ( λmax​ ) at approximately 280 nm[3]. Monitoring at 280 nm provides a universal, concentration-proportional response unaffected by the ionization suppression that plagues MS detectors.

  • Stationary Phase Selection: We utilize a high-efficiency C18 core-shell column (e.g., 2.6 µm). Core-shell technology reduces the diffusion path length for the analyte, minimizing longitudinal diffusion and mass transfer resistance. This results in sharper peaks and higher theoretical plates, which is essential to distinguish the target analyte from trace epimeric impurities or degradation products[4].

  • Mobile Phase Optimization: Procyanidins possess multiple phenolic hydroxyl groups. At neutral pH, slight ionization occurs, and interactions with residual silanols on the silica stationary phase lead to severe peak tailing. By incorporating 0.1% Formic Acid into both aqueous and organic mobile phases, the pH is lowered to ~2.7. This keeps the hydroxyls fully protonated and masks silanol activity, ensuring symmetrical peak shapes.

Workflow N1 Procyanidin B1-d3 Method Initiation N2 Physicochemical Profiling (UV λmax = 280 nm) N1->N2 N3 Column Selection (C18 Core-Shell) N2->N3 N4 Mobile Phase Optimization (0.1% Formic Acid + ACN) N3->N4 N5 Gradient Optimization (Resolution > 2.0) N4->N5 N6 Method Validation (ICH Q2 Guidelines) N5->N6

HPLC-UV/Vis method development workflow for Procyanidin B1-d3.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The analytical sequence is gated by a System Suitability Test (SST). If the SST criteria are not met, the sequence must be halted, preventing the generation of invalid data.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via ultrasonic bath for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of LC-MS grade acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Ultrapure Water.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 1.0 mg of Procyanidin B1-d3 reference standard into a 1.5 mL amber glass vial (amber glass prevents UV-induced degradation). Dissolve in 1.0 mL of Diluent. Vortex for 30 seconds until fully dissolved.

  • SST & Working Solutions: Dilute the stock solution with the initial mobile phase conditions (95% A / 5% B) to create an SST solution at 50 µg/mL and a calibration curve ranging from 10 to 250 µg/mL.

Step 3: HPLC Instrument Setup

Configure the HPLC-UV/Vis system according to the following parameters:

  • Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm core-shell) or equivalent.

  • Column Temperature: 30 °C (Maintains reproducible solvent viscosity and retention times).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm (Bandwidth 4 nm, Reference 360 nm).

Step 4: Gradient Elution Execution

Program the pump according to the optimized gradient table below. The sharp increase in organic modifier at 10 minutes ensures that any highly polymerized, unextractable proanthocyanidin impurities are flushed from the column.

Table 1: Optimized HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Profile
0.09551.0Initial
2.09551.0Isocratic Hold
10.075251.0Linear Gradient
15.010901.0Linear Gradient (Wash)
17.010901.0Isocratic Wash
17.19551.0Step Re-equilibration
22.09551.0End of Run
Step 5: System Suitability Test (SST) Gate

Before analyzing unknown purity samples or stability batches, inject the 50 µg/mL SST solution five times. The system automatically calculates the parameters against the criteria in Table 2. Action: If any parameter fails, discard the mobile phase, verify column integrity, and restart the protocol.

Table 2: System Suitability Criteria (Self-Validation Gate)

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~8.5 min ± 0.2 minEnsures consistent column chemistry and mobile phase composition.
Tailing Factor ( Tf​ ) 1.5Verifies adequate suppression of secondary silanol interactions by formic acid.
Theoretical Plates (N) 10,000Confirms column efficiency and peak sharpness required for impurity resolution.
%RSD of Peak Area (n=5) 2.0%Validates autosampler injection precision and system stability.

Conclusion

The rigorous standardization of Procyanidin B1-d3 via this specific HPLC-UV/Vis method guarantees that the internal standard is free from UV-absorbing impurities and accurately quantified before its downstream use. By leveraging core-shell chromatography and acidic mobile phase modifiers, this protocol ensures sharp, symmetrical peaks, while the integrated SST gate establishes a highly trustworthy, self-validating analytical workflow suitable for stringent drug development environments.

References
  • Title: Quantitation of Flavanols, Proanthocyanidins, Isoflavones, Flavanones, Dihydrochalcones, Stilbenes, Benzoic Acid Derivatives Using Ultraviolet Absorbance after Identification by Liquid Chromatography–Mass Spectrometry Source: NIH / PMC URL
  • Title: Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry Source: NIH / PMC URL
  • Title: Characterization of Primary Standards for Use in the HPLC Analysis of the Procyanidin Content of Cocoa and Chocolate Containing Products Source: MDPI URL
  • Title: Development of a Quantification Method for Procyanidin B1 and B3 in Pine Bark Extracts Using Heart-Cutting HPLC Source: ResearchGate URL

Sources

Application

Procyanidin B1-d3 application in food metabolomics and nutrition research

Application Note: Stable Isotope Dilution LC-MS/MS for the Quantification of Procyanidin B1 in Food Metabolomics and Nutritional Pharmacokinetics Executive Summary The accurate quantification of B-type proanthocyanidins...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stable Isotope Dilution LC-MS/MS for the Quantification of Procyanidin B1 in Food Metabolomics and Nutritional Pharmacokinetics

Executive Summary

The accurate quantification of B-type proanthocyanidins in complex food matrices and biological fluids is notoriously difficult due to severe signal suppression and extensive in vivo biotransformation. Procyanidin B1 (epicatechin-(4β→8)-catechin) is a highly bioactive dietary polyphenol found in grape seeds, apples, and cocoa. As a Senior Application Scientist, I present this comprehensive methodology leveraging Procyanidin B1-d3 as a stable isotope-labeled internal standard (SIL-IS). This guide details self-validating protocols for ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) designed to eliminate matrix effects, ensure absolute quantitative accuracy, and track the complex gut-microbiota metabolic fate of Procyanidin B1.

Mechanistic Grounding: The Analytical Challenge of Procyanidins

In mass spectrometry-based metabolomics, the ionization efficiency of polyphenols is highly susceptible to the co-elution of endogenous salts, lipids, and carbohydrates—a phenomenon known as the matrix effect[1]. When analyzing Procyanidin B1 in negative electrospray ionization (ESI) mode[2], these matrix components compete for charge droplets, leading to unpredictable signal suppression.

By introducing Procyanidin B1-d3 (Formula: C30D3H23O12)[3] prior to sample extraction, we establish a chemically identical surrogate that co-elutes exactly with the endogenous analyte. Because the mass spectrometer differentiates them by a +3 Da mass shift, the ratio of the unlabeled to labeled peak area remains constant regardless of extraction losses or ESI suppression. This isotope dilution strategy is the only way to decouple analytical inefficiency from true physiological clearance.

Metabolic Fate & Pharmacokinetics

Understanding the pharmacokinetics of Procyanidin B1 is crucial for designing accurate sampling protocols. Procyanidin B1 has exceptionally low direct bioavailability; intact absorption across the intestinal epithelium is minimal[4].

The vast majority of ingested Procyanidin B1 reaches the colon, where it undergoes extensive microbial catabolism by gut microbiota (e.g., Bifidobacterium and Lactobacillus species)[5],[6]. The interflavan bonds are cleaved, and the C-rings are degraded to produce low molecular weight phenolic acids and phenyl-γ-valerolactones (e.g., 5-(3',4'-dihydroxyphenyl)-γ-valerolactone)[5]. These metabolites, along with trace amounts of intact Procyanidin B1, are absorbed into the hepatic portal vein and undergo rapid Phase II metabolism (glucuronidation and sulfation)[5].

Pathway PB1 Dietary Procyanidin B1 (MW: 578.14) Stomach Stomach & Small Intestine (Minimal Absorption) PB1->Stomach Ingestion Gut Colonic Microbiota (Bifidobacterium spp.) Stomach->Gut Unabsorbed Fraction Circulation Systemic Circulation (Phase II Conjugates) Stomach->Circulation Intact Absorption (<5%) Valero Phenyl-γ-valerolactones (Major Metabolites) Gut->Valero Ring Cleavage Phenolic Phenolic Acids (e.g., 3-HPPA) Gut->Phenolic Dehydroxylation Valero->Circulation Hepatic Portal Vein Phenolic->Circulation Hepatic Portal Vein

Gut microbiota-mediated catabolism and systemic absorption pathway of Procyanidin B1.

Protocol 1: Food Matrix Extraction (Metabolomics)

This protocol is optimized for complex botanical matrices (e.g., grape seed extracts, cocoa powder).

Causality of Reagents: Procyanidins are highly soluble in aqueous acetone. We utilize a 70:29.5:0.5 (v/v/v) Acetone/Water/Acetic Acid mixture. The acetone disrupts hydrogen bonding between procyanidins and plant cell wall proteins, while the trace acetic acid maintains a low pH to prevent oxidative degradation of the catechol rings during extraction.

Step-by-Step Workflow:

  • Sample Aliquot: Weigh 50 mg of homogenized, lyophilized food sample into a 15 mL centrifuge tube.

  • Defatting (Optional but recommended for cocoa): Wash with 2 mL of hexane, vortex for 1 min, centrifuge at 4,000 × g, and discard the hexane layer.

  • Isotope Spiking: Add 20 µL of Procyanidin B1-d3 working solution (1 µg/mL in methanol) directly to the pellet. Self-Validation Step: Allow 15 minutes for the IS to equilibrate with the matrix.

  • Extraction: Add 2 mL of the Acetone/Water/Acetic Acid extraction solvent. Sonicate in an ice-water bath for 20 minutes.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Solvent Exchange: Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen at 30°C to remove the acetone. Reconstitute the aqueous remainder in 1 mL of initial LC mobile phase (0.1% formic acid in water).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into an autosampler vial.

Protocol 2: Nutritional Pharmacokinetics (Plasma & Urine)

To measure true systemic exposure, we must account for Phase II conjugates. Measuring only the free aglycone will drastically underestimate bioavailability.

Workflow Sample Biological Matrix (Plasma/Feces) Spike Spike IS (Procyanidin B1-d3) Sample->Spike Enzyme Enzymatic Hydrolysis (β-glucuronidase) Spike->Enzyme SPE Solid Phase Extraction (HLB Cartridge) Enzyme->SPE LCMS UHPLC-QqQ-MS/MS (MRM Mode) SPE->LCMS

Isotope dilution LC-MS/MS workflow for quantifying Procyanidin B1 in biological matrices.

Step-by-Step Workflow:

  • Sample Prep: Aliquot 200 µL of plasma or urine. Spike with 10 µL of Procyanidin B1-d3 (100 ng/mL).

  • Enzymatic Hydrolysis: Add 50 µL of sodium acetate buffer (0.1 M, pH 5.0) containing 500 Units of β-glucuronidase and 20 Units of sulfatase (from Helix pomatia). Incubate at 37°C for 45 minutes. Causality: This cleaves the glucuronide/sulfate moieties, reverting the metabolites back to the detectable Procyanidin B1 aglycone[4].

  • SPE Cleanup:

    • Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) 30 mg cartridge with 1 mL methanol, followed by 1 mL water. Causality: HLB polymeric sorbents effectively retain the amphiphilic procyanidin structure while allowing polar salts to wash through.

    • Load the hydrolyzed sample.

    • Wash with 1 mL of 5% methanol in water to remove highly polar interferences.

    • Elute with 1 mL of 100% methanol.

  • Concentration: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of 10% acetonitrile containing 0.1% formic acid.

Data Presentation & System Parameters

Table 1: UHPLC-QqQ-MS/MS MRM Transitions (Negative ESI Mode)

Chromatographic Separation: C18 column (100 × 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Procyanidin B1 577.1425.115Quantifier (RDA cleavage)
Procyanidin B1 577.1289.125Qualifier (Interflavan cleavage)
Procyanidin B1-d3 580.1428.115IS Quantifier
Procyanidin B1-d3 580.1292.125IS Qualifier

Self-Validation Check: Always inject a high-concentration standard of unlabeled Procyanidin B1 without the IS to verify there is no isotopic crossover (M+3 natural isotope contribution) into the 580.1 → 428.1 channel.

Table 2: Reference Pharmacokinetic Parameters of Procyanidin B1

Data summarized from human and animal intervention studies.

Pharmacokinetic ParameterValue (Mean ± SD)Biological MatrixReference
Oral Dose 2.0 g Grape Seed ExtractHuman[4]
Cmax (Maximum Concentration)10.6 ± 2.5 nmol/LHuman Serum[4]
Tmax (Time to Cmax)2.0 hHuman Serum[4]
Urinary Excretion (Intact)< 0.5% of ingested doseRat Urine[7]

References

  • Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract PMC (National Institutes of Health) URL:[Link]

  • Health-Promoting Properties of Proanthocyanidins for Intestinal Dysfunction PMC (National Institutes of Health) URL:[Link]

  • Procyanidin B1 Is Detected in Human Serum after Intake of Proanthocyanidin-rich Grape Seed Extract ResearchGate (Bioscience, Biotechnology, and Biochemistry) URL:[Link]

  • A Computational Tool for Accelerated Analysis of Oligomeric Proanthocyanidins in Plants PMC (National Institutes of Health) URL:[Link]

  • In Vivo Bioavailability, Absorption, Excretion, and Pharmacokinetics of [14C]Procyanidin B2 in Male Rats ResearchGate URL:[Link]

  • Development of an Isotope Dilution UHPLC–QqQ-MS/MS-Based Method for Simultaneous Determination of Typical Advanced Glycation End Products and Acrylamide in Baked and Fried Foods ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of Procyanidin B1-d3 in aqueous buffer solutions

Title: Technical Support Center: Procyanidin B1-d3 Handling, Solubility, and LC-MS/MS Optimization Introduction Welcome to the Technical Support Center for handling Procyanidin B1-d3. As a highly valuable deuterated inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Procyanidin B1-d3 Handling, Solubility, and LC-MS/MS Optimization

Introduction Welcome to the Technical Support Center for handling Procyanidin B1-d3. As a highly valuable deuterated internal standard (IS) critical for the precise LC-MS/MS quantification of condensed tannins, Procyanidin B1-d3 presents unique physicochemical challenges. Despite possessing multiple polar hydroxyl groups, it exhibits complex solubility behaviors in aqueous buffers due to intermolecular hydrogen bonding, rotameric conformational shifts, and pH-dependent stability [8]. This guide provides field-proven, mechanistically grounded protocols to ensure complete solubilization, prevent degradation, and maintain signal integrity during your analytical workflows.

Frequently Asked Questions (FAQs): Mechanisms & Causality

Q1: Why does Procyanidin B1-d3 precipitate when diluted directly from an organic stock into an aqueous buffer? A1: This phenomenon is driven by "solvent shock" and self-association. Procyanidin B1 consists of catechin and epicatechin subunits that exist in various rotamer forms (compact and extended) [8]. When a high-concentration DMSO or ethanol stock is rapidly introduced into a purely aqueous buffer, the sudden shift in the dielectric constant forces the highly hydrophobic interflavan bonds and aromatic rings to minimize water contact. This triggers rapid intermolecular hydrogen bonding between the numerous hydroxyl groups, leading to self-aggregation and precipitation [4, 5]. To prevent this, stepwise serial dilution is required to maintain the hydration shell around the molecules.

Q2: How does pH strictly govern the stability and solubility of the working solution? A2: Procyanidin B1 is highly sensitive to alkaline environments. In acidic to neutral pH (pH 3.0–6.5), the molecule remains protonated and structurally stable [1, 3]. However, as the pH exceeds 7.0, the catechol moieties on the B-rings undergo rapid auto-oxidation into reactive quinones, which subsequently polymerize or degrade. Therefore, aqueous buffers must be slightly acidified (e.g., with 0.1% formic acid) to preserve the structural integrity of the d3-label during LC-MS/MS analysis [6, 7].

Q3: Can I prepare aqueous working solutions in bulk and store them? A3: No. While anhydrous organic stocks (e.g., in 100% DMSO) are stable for up to 6 months at -80°C, aqueous solutions of Procyanidin B1 degrade rapidly due to hydrolysis and oxidation. It is strictly recommended to prepare aqueous working solutions fresh daily and discard any unused portions within 24 hours[2, 5].

Quantitative Data Summaries

To optimize your experimental design, refer to the following empirically validated solubility and stability parameters.

Table 1: Solubility Profile of Procyanidin B1-d3

Solvent SystemMax Solubility (Approx.)Recommended Use CaseReference
100% Anhydrous DMSO~30 mg/mLPrimary stock solution preparation[2, 4]
100% Ethanol (Degassed)~30 mg/mLAlternative stock (if DMSO is incompatible)[2, 5]
PBS (pH 7.2)~10 mg/mL*Direct dissolution of solid (no organics)[2]
Aqueous Buffer (pH < 6.5)< 1 mg/mLFinal working solution for assays/LC-MS[3, 5]

*Note: Achieving 10 mg/mL in PBS requires direct dissolution of the crystalline solid with extensive sonication, not dilution from an organic stock.

Table 2: Stability Matrix

Storage ConditionMatrixExpected Shelf LifeDegradation Risk
Crystalline SolidDesiccated, -20°C≥ 4 YearsLow (Moisture sensitive)
100% DMSO Stock-80°C (Aliquoted)6 MonthsLow (Avoid freeze-thaw)
Aqueous Buffer (pH 4-6)4°C (Dark)< 24 HoursModerate (Hydrolysis)
Aqueous Buffer (pH > 7.5)Room Temperature< 2 HoursHigh (Auto-oxidation)

Troubleshooting Guide

Issue: Visible cloudiness or precipitation upon adding DMSO stock to the aqueous buffer.

  • Root Cause: Rapid addition creates localized pockets of high compound concentration and low organic solvent, triggering aggregation.

  • Solution: Pre-warm the aqueous buffer to 30°C. Add the DMSO stock dropwise while vigorously vortexing. Ensure the final organic solvent concentration does not exceed 0.5% if used in live-cell assays, or up to 5% for LC-MS/MS sample prep[5].

Issue: Loss of Procyanidin B1-d3 signal in LC-MS/MS over a large sample cohort.

  • Root Cause 1 (Adsorption): Procyanidins readily adsorb to standard polypropylene tubes and autosampler vials due to hydrophobic interactions.

    • Solution: Use low-bind (silanized) plasticware or glass vials. Adding 5-10% methanol to the final aqueous autosampler diluent prevents surface adsorption.

  • Root Cause 2 (Oxidation): The aqueous matrix is too alkaline.

    • Solution: Acidify the sample matrix with 0.1% to 0.5% Formic Acid prior to placing it in the autosampler [6].

Issue: Peak broadening or split peaks in the LC chromatogram.

  • Root Cause: Procyanidin B1 exists in dynamic equilibrium between compact and extended rotamers at room temperature, which can resolve into split peaks on reverse-phase columns [8].

  • Solution: Increase the column compartment temperature to 40°C–45°C to increase the rate of interconversion, coalescing the rotamers into a single, sharp peak [10].

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Preparation of Procyanidin B1-d3 Stock and Stepwise Aqueous Dilution Self-Validation Check: The final solution must remain optically clear when held against a light source. Any turbidity indicates failed solvation.

  • Equilibration: Bring the vial containing lyophilized Procyanidin B1-d3 to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Primary Stock (10 mg/mL): Inject high-purity, anhydrous DMSO directly into the vial. Vortex gently for 60 seconds. Purge the vial with inert gas (Nitrogen or Argon) [2].

  • Aliquotting: Dispense the stock into 10 µL aliquots in amber, low-bind microcentrifuge tubes. Store immediately at -80°C.

  • Intermediate Dilution: Thaw one aliquot. Dilute 1:10 into 50% Methanol/50% Water to create a 1 mg/mL intermediate solution. This bridges the dielectric gap between pure DMSO and pure water.

  • Final Aqueous Working Solution: Add the intermediate solution dropwise to the final aqueous buffer (e.g., 0.1% Formic Acid in Water) while swirling. Do not exceed a final concentration of 100 µg/mL to guarantee absolute solubility [5].

Protocol 2: LC-MS/MS Sample Preparation and Matrix Spiking

  • Matrix Acidification: Add 10 µL of 10% Formic Acid to 100 µL of the biological sample (plasma/urine) to stabilize the matrix at pH ~4.0.

  • IS Spiking: Spike 10 µL of the Procyanidin B1-d3 intermediate solution (from Protocol 1) into the acidified matrix. Vortex for 30 seconds.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate, or Solid Phase Extraction (SPE) using a polymeric reversed-phase cartridge. Crucial: Avoid alkaline wash steps during SPE.

  • Reconstitution: Dry the eluate under gentle Nitrogen gas at room temperature. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water / 0.1% Formic Acid).

  • Analysis: Monitor the SRM transition for the deuterated standard (e.g., adjusting the unlabeled m/z 577 → 289 transition to account for the +3 Da mass shift) [9, 10].

Process Visualizations

G Start Procyanidin B1-d3 (Lyophilized Solid) Stock Dissolve in 100% Anhydrous DMSO (Primary Stock: 10 mg/mL) Start->Stock Aliquots Aliquot & Store at -80°C (Prevent Freeze-Thaw) Stock->Aliquots Intermediate Intermediate Dilution (1:10 in 50% Methanol) Stock->Intermediate Dilution Dropwise Addition to Aqueous Buffer (Pre-warmed to 30°C) Intermediate->Dilution Final Final Working Solution (Optically Clear, < 0.5% DMSO) Dilution->Final

Stepwise dilution workflow to prevent solvent shock and aggregation of Procyanidin B1-d3.

G Issue Issue: Low/Dropping LC-MS/MS Signal for Procyanidin B1-d3 Check1 Check Matrix pH Issue->Check1 Check2 Check Consumables Issue->Check2 Check3 Check Chromatography Issue->Check3 HighPH pH > 7.0 (Auto-oxidation to Quinones) Check1->HighPH Fix1 Acidify with 0.1% Formic Acid HighPH->Fix1 Adsorption Hydrophobic Adsorption to Polypropylene Check2->Adsorption Fix2 Use Low-Bind Tubes or Add 5% Methanol to Matrix Adsorption->Fix2 Rotamers Split Peaks due to Rotameric Exchange Check3->Rotamers Fix3 Increase Column Temp to 40°C Rotamers->Fix3

Diagnostic logic tree for resolving Procyanidin B1-d3 signal loss and peak distortion.

References

  • Benchchem. "Procyanidin B1: A Technical Guide to Stability and pH Effects." Benchchem Technical Resources.
  • Cayman Chemical.
  • Benchchem. "Technical Support Center: Procyanidin B1 Sample Stability." Benchchem Technical Resources.
  • Benchchem. "Procyanidin Aggregation in Experimental Solutions: A Troubleshooting Guide." Benchchem Technical Resources.
  • Benchchem. "Refinement of protocols for Procyanidin B1 administration to cell lines." Benchchem Technical Resources.
  • MDPI. "Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling." MDPI.
  • OENO One.
  • MDPI.
  • ACS Publications. "Screening Antioxidants Using LC-MS: Case Study with Cocoa." Analytical Chemistry.
  • Brewing Science. "Quantitative analysis of a large spectrum of hop phenolic compounds by LC-MS/MS." Brewing Science.
Optimization

Optimal storage conditions to prevent Procyanidin B1-d3 oxidation

A Guide to Optimal Storage and Handling to Prevent Oxidation Welcome to the Technical Support Center for Procyanidin B1-d3. This resource is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Optimal Storage and Handling to Prevent Oxidation

Welcome to the Technical Support Center for Procyanidin B1-d3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage and handling of Procyanidin B1-d3 to ensure its stability and prevent oxidative degradation. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of Procyanidin B1-d3.

Q1: What is the primary cause of Procyanidin B1-d3 degradation?

A1: The primary cause of degradation for Procyanidin B1-d3, like other procyanidins, is oxidation. The multiple hydroxyl groups on the flavan-3-ol subunits make the molecule highly susceptible to oxidation, which can be accelerated by exposure to oxygen, light, elevated temperatures, and non-optimal pH conditions. This oxidative process can lead to the formation of quinones and other degradation products, altering the structure and compromising the biological activity and analytical integrity of the compound.

Q2: How should I store Procyanidin B1-d3 for long-term use?

A2: For long-term storage, Procyanidin B1-d3 should be stored as a solid powder at -20°C or colder, protected from light and moisture.[1][2][3][4][5] It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[3][4][6]

Q3: Can I store Procyanidin B1-d3 at room temperature?

A3: No, long-term storage at room temperature is not recommended. Procyanidins are known to be unstable at ambient temperatures, and significant degradation can occur over time.[7] Studies on similar compounds have shown substantial losses in concentration when stored at 25°C for extended periods.[7][8][9]

Q4: What is the best solvent for preparing a stock solution of Procyanidin B1-d3?

A4: Procyanidin B1 is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3][10] For biological experiments, high-purity, anhydrous DMSO or ethanol are recommended for preparing concentrated stock solutions. The solubility in these solvents is approximately 30 mg/mL.[3][4][6]

Q5: How should I store stock solutions of Procyanidin B1-d3?

A5: Stock solutions should be stored at -20°C or -80°C.[1][5] It is crucial to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[10] Whenever possible, prepare and use solutions on the same day.[1] If you need to store stock solutions, they are generally usable for up to two weeks when stored at -20°C in tightly sealed vials.[1] For longer-term storage of solutions, -80°C is preferable.[5][11]

Q6: Are aqueous solutions of Procyanidin B1-d3 stable?

A6: Aqueous solutions of procyanidins are generally not stable for extended periods. It is not recommended to store aqueous solutions for more than one day.[3][4][6] If you must work with aqueous solutions, prepare them fresh before each experiment. The stability of procyanidins is also pH-dependent, with greater stability in slightly acidic conditions.[7]

Q7: Does the deuterium labeling in Procyanidin B1-d3 affect its storage requirements?

A7: The fundamental storage requirements for Procyanidin B1-d3 are the same as for the non-deuterated Procyanidin B1. Both are susceptible to oxidation. The C-D bond is stronger than the C-H bond, which can slow down metabolic degradation in biological systems (the kinetic isotope effect) and may enhance the overall stability of the molecule.[12][13] However, this does not negate the need for stringent storage conditions to prevent chemical oxidation. The same precautions against oxygen, light, and heat must be taken.

Troubleshooting Guide: Identifying and Preventing Oxidation

This guide will help you identify potential oxidation of your Procyanidin B1-d3 and provide solutions to mitigate the issue.

Problem Possible Cause Recommended Solution
Discoloration of Solid Sample (Browning) Oxidation due to exposure to air and/or light.Store the solid under an inert atmosphere (argon or nitrogen) in an amber vial at -20°C or below. Minimize exposure to ambient conditions when weighing.
Precipitation in Stock Solution Poor solubility at high concentrations or use of hydrated solvents.Prepare stock solutions in anhydrous DMSO or ethanol. Ensure the solvent is fresh and dry. Do not exceed the recommended solubility.
Inconsistent Experimental Results Degradation of the compound in stock or working solutions.Aliquot stock solutions to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment. Verify the integrity of your standard using analytical methods like HPLC.
Loss of Potency Over Time Improper storage temperature and/or exposure to oxygen.Always store solid and stock solutions at -20°C or -80°C. Purge vials with inert gas before sealing.
Appearance of New Peaks in HPLC/LC-MS Oxidative degradation leading to the formation of new products.Review storage and handling procedures. Ensure solvents are purged with an inert gas.[3][4][6] Filter solutions before injection. Consider using an antioxidant in your experimental system if appropriate.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid Procyanidin B1-d3
  • Environment: Perform all manipulations in a low-humidity environment, such as a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • Aliquoting: Upon receiving the compound, if it is not already in a sealed amber vial, aliquot the solid into smaller, appropriately sized amber glass vials for single or short-term use. This minimizes the exposure of the entire batch to atmospheric conditions each time it is used.

  • Inert Gas Blanketing: Before sealing each vial, flush the headspace with a gentle stream of argon or nitrogen for a few seconds to displace any oxygen.[14]

  • Sealing: Tightly seal the vials with a PTFE-lined cap.

  • Storage: Place the sealed vials in a freezer at -20°C or -80°C for long-term storage. Ensure the storage location is dark.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Preparation: Use fresh, anhydrous grade DMSO or ethanol. It is good practice to purge the solvent with an inert gas for several minutes before use to remove dissolved oxygen.

  • Dissolution: In a controlled environment (as described in Protocol 1), add the desired volume of the purged solvent to the vial containing the pre-weighed solid Procyanidin B1-d3 to achieve the target concentration (e.g., 10 mg/mL).

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Aliquoting: Immediately aliquot the stock solution into single-use amber glass vials.

  • Inert Gas Blanketing: Flush the headspace of each aliquot vial with inert gas before sealing.

  • Storage: Store the aliquots at -20°C (for up to two weeks) or -80°C (for longer periods).[1][5][11]

Visualizing the Path to Stability

To ensure the integrity of your Procyanidin B1-d3, a systematic approach to storage and handling is crucial. The following workflow outlines the key steps to prevent oxidation.

Procyanidin_Storage_Workflow Procyanidin B1-d3 Storage and Handling Workflow cluster_Receiving Receiving Compound cluster_Storage_Prep Storage Preparation cluster_Storage Long-Term Storage cluster_Solution_Prep Solution Preparation cluster_Solution_Storage Solution Storage Receive Receive Procyanidin B1-d3 Aliquot Aliquot into amber vials Receive->Aliquot Inert_Gas Flush with Argon/Nitrogen Aliquot->Inert_Gas Seal Seal with PTFE-lined caps Inert_Gas->Seal Store_Solid Store at -20°C or -80°C (Protected from light) Seal->Store_Solid Prepare_Solvent Use anhydrous, purged solvent (DMSO or Ethanol) Store_Solid->Prepare_Solvent For use Dissolve Dissolve solid Prepare_Solvent->Dissolve Aliquot_Solution Aliquot stock solution Dissolve->Aliquot_Solution Inert_Gas_Solution Flush aliquots with Argon/Nitrogen Aliquot_Solution->Inert_Gas_Solution Store_Solution Store at -20°C (short-term) or -80°C (long-term) Inert_Gas_Solution->Store_Solution

Caption: Workflow for optimal storage and handling of Procyanidin B1-d3.

Key Factors Influencing Procyanidin B1-d3 Stability

The stability of Procyanidin B1-d3 is a multifactorial issue. The following diagram illustrates the interconnectedness of the primary factors that can lead to its degradation.

Degradation_Factors Factors Leading to Procyanidin B1-d3 Degradation Oxidation Oxidation Degradation Degradation of Procyanidin B1-d3 Oxidation->Degradation Oxygen Oxygen (Atmospheric) Oxygen->Oxidation Light Light Exposure (especially UV) Light->Oxidation Temperature Elevated Temperature (e.g., Room Temp) Temperature->Oxidation pH Non-Optimal pH (Neutral/Alkaline) pH->Oxidation Moisture Moisture/Water Moisture->Oxidation

Caption: Key environmental factors contributing to the oxidation of Procyanidin B1-d3.

By understanding and controlling these factors, researchers can significantly extend the shelf-life and ensure the reliability of their Procyanidin B1-d3 standard.

References

  • CAS 20315-25-7 | Procyanidin B1 - Phytochemicals online. (URL: [Link])

  • Procyanidin B1 Supplier | CAS 20315-25-7 - ChemFarm. (URL: [Link])

  • Brown, L. A., & Wrolstad, R. E. (2009). Processing and Storage Effects on Procyanidin Composition and Concentration of Processed Blueberry Products. Journal of Agricultural and Food Chemistry, 57(5), 1896–1903. (URL: [Link])

  • Kennedy, J. A., & Waterhouse, A. L. (2004). Analysis of the Oxidative Degradation of Proanthocyanidins under Basic Conditions. Journal of Agricultural and Food Chemistry, 52(8), 2244–2252. (URL: [Link])

  • Hayashi, M., et al. (2019). Oxidation of Procyanidins with Various Degrees of Condensation: Influence on the Color-Deepening Phenomenon. Journal of Agricultural and Food Chemistry, 67(20), 5779–5786. (URL: [Link])

  • Brown, L. A., & Wrolstad, R. E. (2009). Processing and storage effects on procyanidin composition and concentration of processed blueberry products. Journal of Agricultural and Food Chemistry, 57(5), 1896-1903. (URL: [Link])

  • Caligiani, A., et al. (2021). H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations. Molecules, 26(12), 3535. (URL: [Link])

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025). (URL: [Link])

  • Proanthocyanidin B1 - RayBiotech. (URL: [Link])

  • Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins. (URL: [Link])

  • Kennedy, J. A., & Waterhouse, A. L. (2004). Analysis of the oxidative degradation of proanthocyanidins under basic conditions. Journal of Agricultural and Food Chemistry, 52(8), 2244-2252. (URL: [Link])

  • Optimization of the Acid Cleavage of Proanthocyanidins and Other Polyphenols Extracted from Plant Matrices. (URL: [Link])

  • Powder Storage Solutions | Inert. (URL: [Link])

  • Guyot, S., et al. (2011). Characterization of procyanidin B2 oxidation products in an apple juice model solution and confirmation of their presence in apple juice by high-performance liquid chromatography coupled to electrospray ion trap mass spectrometry. Journal of Agricultural and Food Chemistry, 59(22), 12048-12057. (URL: [Link])

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025). (URL: [Link]) [Note: A placeholder URL is used as the original may not be stable.]

  • Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops. (URL: [Link])

  • Kennedy, J. A., & Waterhouse, A. L. (2004). Analysis of the oxidative degradation of proanthocyanidins under basic conditions. PubMed. (URL: [Link])

  • Isolation and Structure Elucidation of Procyanidin Oligomers from Saskatoon Berries (Amelanchier alnifolia). (URL: [Link])

  • Procyanidins: Structural Properties, Production Methods, and Modern Applications. (URL: [Link])

  • Principles of Inert Atmosphere Storage. (URL: [Link])

  • Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (URL: [Link])

  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (URL: [Link])

  • Stable Deuterium Labeling of Histidine-Rich Lysine-Based Dendrimers. (URL: [Link])

  • Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry. (URL: [Link])

  • Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter - YouTube. (2025). (URL: [Link]) [Note: A placeholder URL is used as the original may not be stable.]

Sources

Troubleshooting

Enhancing sensitivity of Procyanidin B1-d3 detection in low-concentration samples

Welcome to the technical support center for Procyanidin B1-d3 analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Procyanidin B1-d3 analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the detection sensitivity of Procyanidin B1-d3 in low-concentration samples. The information presented here is grounded in established scientific principles and field-proven methodologies to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I am observing a weak or non-existent signal for Procyanidin B1-d3 in my LC-MS/MS analysis. What are the primary causes for low sensitivity?

Low signal intensity in LC-MS/MS analysis of Procyanidin B1-d3 can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings. The most common culprits include:

  • Inefficient Sample Extraction and Cleanup: Procyanidins are prone to degradation and can bind to matrix components. An unoptimized extraction method will result in poor recovery.

  • Matrix Effects: Co-eluting endogenous substances from the sample matrix can suppress the ionization of Procyanidin B1-d3 in the mass spectrometer's ion source, leading to a significantly weaker signal.[1][2][3][4] This is a major challenge in the analysis of complex biological samples.[3][4]

  • Suboptimal LC-MS/MS Parameters: The choice of mobile phase, gradient profile, and mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) are critical for efficient ionization and detection.[1][5]

  • Analyte Degradation: Procyanidins can be sensitive to factors like pH, temperature, and light. Improper handling and storage can lead to degradation and a subsequent loss of signal.

Q2: How can I improve the extraction efficiency of Procyanidin B1-d3 from my samples?

Optimizing your extraction protocol is a critical first step. Consider the following strategies:

  • Solvent Selection: A mixture of acetone, water, and a small amount of acid (e.g., acetic acid) is often effective for extracting procyanidins.[1] A common ratio is 70:29.5:0.5 (v/v/v).[1]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for both concentrating the analyte and removing interfering matrix components.[6][7][8][9] Polyamide or C18 cartridges are commonly used for procyanidin purification.[7][10]

  • Microwave-Assisted Extraction (MAE): MAE can enhance extraction efficiency by using microwave energy to heat the solvent and sample, leading to faster and more complete extraction.[11] Optimization of parameters like solvent composition, temperature, and time is crucial.[11][12]

  • Ultrasonic-Assisted Extraction (UAE): Similar to MAE, UAE uses ultrasonic waves to disrupt cell walls and improve solvent penetration, thereby increasing extraction yield.

Here is a general workflow for Solid-Phase Extraction:

Caption: Solid-Phase Extraction (SPE) Workflow for Procyanidin Cleanup.

Q3: What are matrix effects, and how can I minimize their impact on my Procyanidin B1-d3 analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3][4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise analytical accuracy.[1][2][3]

Strategies to Mitigate Matrix Effects:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as Procyanidin B1-d3 itself, is the gold standard for correcting matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized.[1]

  • Chromatographic Separation: Optimize your HPLC or UHPLC method to separate Procyanidin B1-d3 from the regions where ion suppression occurs. This may involve adjusting the gradient, changing the column chemistry, or using techniques like heart-cutting two-dimensional HPLC.[13][14]

  • Sample Dilution: If the concentration of Procyanidin B1-d3 is high enough, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[1]

  • Effective Sample Cleanup: As mentioned in Q2, rigorous sample preparation using techniques like SPE is crucial for removing matrix components before they enter the LC-MS system.[6][7][8][9]

This troubleshooting guide can help identify and resolve issues related to matrix effects:

Matrix_Effect_Troubleshooting Start Low Signal Intensity or Poor Reproducibility CheckMatrixEffect Suspect Matrix Effects? Start->CheckMatrixEffect ImplementSIL Implement Stable Isotope-Labeled Internal Standard (SIL-IS) CheckMatrixEffect->ImplementSIL Yes OptimizeChroma Optimize Chromatographic Separation CheckMatrixEffect->OptimizeChroma No/Unsure Revalidate Re-evaluate Method Performance ImplementSIL->Revalidate ImproveCleanup Improve Sample Cleanup (e.g., SPE) OptimizeChroma->ImproveCleanup DiluteSample Dilute Sample ImproveCleanup->DiluteSample DiluteSample->CheckMatrixEffect

Sources

Optimization

Overcoming ion suppression in Procyanidin B1-d3 mass spec analysis

Welcome to the Technical Support Center for Procyanidin LC-MS/MS Analysis. This guide is specifically engineered for researchers and bioanalytical scientists facing sensitivity and reproducibility challenges when quantif...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Procyanidin LC-MS/MS Analysis. This guide is specifically engineered for researchers and bioanalytical scientists facing sensitivity and reproducibility challenges when quantifying Procyanidin B1 in complex biological or botanical matrices. Here, we address the most pervasive hurdle in electrospray ionization (ESI): Ion Suppression .

Section 1: The Mechanisms of Ion Suppression & Procyanidin B1-d3

Q1: What exactly causes ion suppression when analyzing procyanidins? Causality: In Electrospray Ionization (ESI), the ionization of analytes depends on their ability to reach the surface of the charged droplet and acquire a charge before the droplet undergoes Coulombic fission. When complex matrices (like plasma or plant extracts) are injected, high-abundance endogenous compounds—such as phospholipids or salts—co-elute with the target analyte. These background components saturate the droplet surface and monopolize the available charge, effectively "suppressing" the ionization of the procyanidin molecules and leading to a drastic loss in MS signal 1[1].

Q2: Why is Procyanidin B1-d3 the gold standard for mitigating this issue? Causality: Procyanidin B1-d3 is a Stable Isotope-Labeled Internal Standard (SIL-IS). Because three hydrogen atoms are replaced with deuterium, it has a distinct mass-to-charge ratio (m/z) but retains virtually identical physicochemical properties and chromatographic retention times as endogenous Procyanidin B1. It co-elutes precisely within the same suppression zone. Consequently, both the analyte and the SIL-IS experience the exact same degree of ion suppression. By quantifying the ratio of the analyte signal to the SIL-IS signal, the matrix-induced variability is mathematically normalized, ensuring accurate quantification 2[2].

Section 2: Diagnosing Ion Suppression

Before optimizing sample preparation, you must map the suppression zones in your chromatography to understand what you are fighting against.

MatrixEffectDiagnostics Start Suspected Ion Suppression in Procyanidin LC-MS/MS Qual Qualitative Assessment (Post-Column Infusion) Start->Qual Quant Quantitative Assessment (Post-Extraction Spike) Start->Quant Infuse Infuse B1-d3 Standard via Syringe Pump Qual->Infuse Inject Inject Blank Matrix via Autosampler Qual->Inject Spike Spike Blank Matrix Extract with B1-d3 Standard Quant->Spike Observe Observe Baseline Dips (Identify Suppression Zones) Infuse->Observe Inject->Observe Compare Compare Peak Area to Neat Solvent Standard Spike->Compare Calc Calculate Matrix Factor (MF) MF < 1 Indicates Suppression Compare->Calc

Diagnostic workflow for qualitative and quantitative assessment of LC-MS/MS ion suppression.

Protocol A: Quantitative Assessment via Post-Extraction Spike

This self-validating protocol isolates true ionization suppression from extraction loss (recovery). By comparing the spiked matrix to a neat standard, the system validates whether signal loss is occurring in the MS source rather than during sample handling.

  • Prepare Neat Standard : Spike Procyanidin B1-d3 into a clean solvent (e.g., your initial mobile phase) at your target QC concentration.

  • Prepare Blank Matrix Extract : Process a blank biological/botanical sample through your entire extraction workflow (e.g., SPE or protein precipitation) to create a background matrix 3[3].

  • Post-Extraction Spike : Spike the Procyanidin B1-d3 standard into the already extracted blank matrix at the exact same concentration used in Step 1.

  • LC-MS/MS Analysis : Inject both the Neat Standard and the Post-Extraction Spike under identical chromatographic conditions.

  • Calculate Matrix Factor (MF) : MF = (Peak Area of Post-Extraction Spike) / (Peak Area of Neat Standard) Interpretation: An MF of 1.0 indicates no matrix effect. An MF < 0.8 indicates significant ion suppression requiring method optimization 2[2].

Section 3: Quantitative Data on Procyanidin Matrix Effects

To benchmark your results, refer to the typical matrix effects observed in complex botanical extracts. Notice how suppression varies by matrix and analyte structure.

AnalyteMatrix SourceExtraction Recovery (%)Matrix Effect (%)Matrix Factor (MF)
Procyanidin A2Paullinia cupana95.3 ± 4.8-15.2 ± 3.10.848
Procyanidin B1Paullinia cupana98.1 ± 5.2-12.8 ± 2.50.872
Procyanidin B2Paullinia cupana96.5 ± 4.9-18.4 ± 3.70.816
Procyanidin C1Paullinia cupana92.7 ± 6.1-19.7 ± 4.20.803
Procyanidin B1Camellia sinensis96.4 ± 3.8-8.9 ± 1.80.911

Data adapted from validated LC-MS/MS procyanidin quantification studies. Matrix effects >20% (MF < 0.8) generally require rigorous SIL-IS correction or enhanced cleanup 2[2].

Section 4: Mitigating Ion Suppression via Sample Cleanup

If your MF is unacceptably low, internal standardization alone may not suffice. You must physically remove the suppressing agents prior to injection.

Protocol B: Reversed-Phase Solid-Phase Extraction (SPE) for Procyanidins

Causality: Procyanidins are polyphenols. By acidifying the sample, we protonate the phenolic hydroxyl groups, rendering the molecule neutral and hydrophobic. This ensures strong retention on a non-polar C18 sorbent, allowing us to wash away polar salts and endogenous phospholipids that cause suppression4[4].

  • Sample Pre-treatment : Thaw the plasma or extract. Spike with the Procyanidin B1-d3 internal standard. Acidify with 0.5% formic acid to lower the pH below the pKa of the phenolic groups.

  • SPE Conditioning : Activate the C18 cartridge with 2 mL Methanol, followed by equilibration with 2 mL LC-MS grade Water.

  • Loading : Load the acidified sample at a slow, steady flow rate (1 mL/min) to ensure optimal mass transfer into the sorbent pores.

  • Washing (Critical Step) : Wash with 2 mL of 5% Methanol in Water. This specific concentration is strong enough to elute polar suppressors but weak enough to leave the hydrophobic procyanidins tightly bound to the C18 phase. Apply vacuum to dry the cartridge completely.

  • Elution : Elute the target analytes with 2 mL of 100% Methanol or Acetonitrile.

  • Reconstitution : Evaporate the eluate under a gentle nitrogen stream and reconstitute in the initial LC mobile phase to prevent solvent-mismatch peak broadening.

Section 5: Advanced Troubleshooting FAQs

Q3: My SPE cleanup is perfect, but I still see massive signal loss and poor peak shape for Procyanidin B1-d3. What else mimics ion suppression? Causality: Check your hardware. Procyanidins possess multiple adjacent hydroxyl groups that act as powerful chelating agents. They readily bind to exposed metal ions (like Fe2+ or Fe3+) on the internal surfaces of standard stainless-steel HPLC columns and frits. This adsorption prevents the analyte from reaching the MS detector, mimicking severe ion suppression. Solution: Switch to PEEK-lined or metal-free column hardware to eliminate chelation pathways 5[5].

Q4: How should I optimize my MS source and fragmentation parameters for Procyanidins? Causality: Due to their inherent acidity, procyanidins ionize much more efficiently in negative ion electrospray mode (ESI-) , forming stable deprotonated molecules [M-H]-6[6]. For Procyanidin B1, the precursor ion is m/z 577. For Procyanidin B1-d3, the precursor is m/z 580. Primary fragmentation typically involves Heterocyclic Ring Fission (HRF) or Retro-Diels-Alder (RDA) mechanisms. Ensure your collision energy is optimized to monitor the transition from m/z 580 to its corresponding RDA fragment (typically a loss of 152 Da, yielding m/z 428) 7[7].

Q5: Can I just dilute my sample to fix the suppression? Causality: Yes, if your instrument sensitivity allows it. Dilution linearly reduces the absolute concentration of the interfering matrix components. If the suppressors fall below the concentration threshold that saturates the ESI droplet surface, ionization efficiency for the remaining Procyanidin B1-d3 will recover. A 1:10 or 1:20 dilution is often a rapid, viable fix for highly concentrated botanical extracts 7[7].

Sources

Reference Data & Comparative Studies

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